molecular formula C10H9NO2 B169210 4-Hydroxy-3-methylquinolin-2(1H)-one CAS No. 1873-59-2

4-Hydroxy-3-methylquinolin-2(1H)-one

Cat. No.: B169210
CAS No.: 1873-59-2
M. Wt: 175.18 g/mol
InChI Key: UQAOPJGHDFCPDK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-3-methyl-1H-quinolin-2-one
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InChI

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAOPJGHDFCPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172038
Record name 3-Methyl-2,4-quinolinediol
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Molecular Weight

175.18 g/mol
Source PubChem
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CAS No.

1873-59-2
Record name 3-Methyl-2,4-quinolinediol
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Record name 3-Methyl-2,4-quinolinediol
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Record name 2-hydroxy-3-methyl-4-quinolone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its key chemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities through relevant signaling pathways. The information is presented to support further research and development involving this molecule.

Chemical Properties

This compound, with the CAS number 1873-59-2, is a quinolinone derivative.[1] Its core structure consists of a fused benzene and a dihydropyridinone ring, with hydroxyl and methyl substituents at positions 4 and 3, respectively. This arrangement allows for keto-enol tautomerism, with the 4-hydroxy-2-quinolone form being predominant.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from multiple sources, specific experimental values for melting point, solubility, and pKa are not consistently reported in the literature.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-3-methyl-1H-quinolin-2-one[1]
CAS Number 1873-59-2[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1][2]
Appearance Light yellow to yellow solid (predicted)[3]
Melting Point Not available. A similar compound, 4-hydroxy-1-methyl-2-quinolone, has a reported melting point of 269-271 °C.[2][3]
Boiling Point 309.2 °C at 760 mmHg[1]
Density 1.297 g/cm³[1]
Solubility Data not available. Quinolinone derivatives generally exhibit solubility in organic solvents like DMSO and DMF. 4-Hydroxyquinoline is soluble in methanol.
pKa Data not available. A predicted pKa for the similar 4-hydroxy-1-methyl-2-quinolone is approximately 4.50.[3]
LogP 1.54210[1]

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group, and the N-H and O-H protons.

Chemical Shift (δ) ppmMultiplicityAssignment
~11.0 - 12.0Singlet (broad)N-H
~9.0 - 10.0Singlet (broad)O-H
~7.0 - 8.0MultipletAromatic protons (H5, H6, H7, H8)
~2.1Singlet-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Chemical Shift (δ) ppmAssignment
~165C=O (C2)
~160C-OH (C4)
~140Aromatic C (C8a)
~115 - 135Aromatic C (C5, C6, C7, C8)
~110Aromatic C (C4a)
~100C-CH₃ (C3)
~15-CH₃
FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400–3200O-H stretch (H-bonded)Hydroxyl
3300–3100N-H stretchAmide
3100–3000C-H stretchAromatic
1660–1640C=O stretchAmide (lactam)
1600–1450C=C stretchAromatic
1200–1000C-O stretchPhenolic hydroxyl
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.

m/zAssignment
175[M]⁺
146[M - CO - H]⁺

Experimental Protocols

Synthesis via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines.[4][5]

This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by thermal cyclization to yield the 4-hydroxyquinoline.[5]

  • Aniline

  • Ethyl 2-methylacetoacetate

  • High-boiling point inert solvent (e.g., mineral oil, diphenyl ether)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.

  • The reaction can be performed neat or in a minimal amount of ethanol as a solvent.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete (disappearance of starting materials), the ethanol (if used) is removed under reduced pressure. The resulting crude enamine can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Add the crude enamine to a high-boiling point inert solvent in a suitable reaction vessel equipped with a condenser.

  • Heat the mixture to approximately 250 °C.[5] The reaction is typically maintained at this temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The this compound product should precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization

The synthesized compound should be characterized using the following methods to confirm its identity and purity.

  • Determine the melting point of the purified product using a standard melting point apparatus.

  • Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Compare the obtained spectra with the expected chemical shifts and coupling patterns.

  • Prepare a sample of the compound as a KBr pellet or a thin film.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

  • Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., Electron Ionization - EI).

  • Confirm the molecular weight from the molecular ion peak.

Biological Activity and Signaling Pathways

Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6] Some derivatives have been shown to exert their effects by modulating key cellular signaling pathways.

Inhibition of NF-κB and NFAT Signaling

Certain quinolinone derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells) signaling pathways. These pathways are crucial in regulating immune responses, inflammation, and cell survival.[7][8]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9][10][11]

NF_kB_Signaling cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory genes) Nucleus->Gene Activates Quinolinone 4-Hydroxy-3-methyl- quinolin-2(1H)-one (Potential Inhibitor) Quinolinone->IKK

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The NFAT pathway is primarily activated by an increase in intracellular calcium levels. This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation. In the nucleus, NFAT cooperates with other transcription factors to regulate the expression of genes involved in T-cell activation and immune responses.[8][12][13][14]

NFAT_Signaling cluster_cytoplasm Cytoplasm Ca_Signal Increased Intracellular Ca²⁺ Calcineurin Calcineurin Ca_Signal->Calcineurin Activates NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene Gene Transcription (e.g., IL-2) Nucleus->Gene Activates Quinolinone 4-Hydroxy-3-methyl- quinolin-2(1H)-one (Potential Inhibitor) Quinolinone->Calcineurin

Caption: Potential inhibition of the NFAT signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Start Materials: Aniline & Ethyl 2-methylacetoacetate Step1 Step 1: Enamine Formation (Room Temperature) Start->Step1 Step2 Step 2: Thermal Cyclization (~250 °C in inert solvent) Step1->Step2 Filtration Filtration & Washing Step2->Filtration Crude Crude Product Filtration->Crude Purification Purification (Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Char Characterization Pure->Char MP Melting Point Char->MP NMR NMR (¹H, ¹³C) Char->NMR IR FT-IR Char->IR MS Mass Spectrometry Char->MS

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated its known chemical properties and provided detailed protocols for its synthesis and characterization. The exploration of its potential interaction with the NF-κB and NFAT signaling pathways highlights promising avenues for future research in drug discovery and development. Further experimental work is required to determine its precise physical properties, such as melting point and solubility, and to fully elucidate its biological activity profile.

References

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from aniline. This document details the core chemical principles, experimental procedures, and characterization data relevant to this process.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and development due to their diverse pharmacological activities. The specific derivative, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary and most established synthetic route to this compound from aniline is a variation of the Conrad-Limpach reaction, which involves the condensation of aniline with a substituted malonic ester, in this case, diethyl methylmalonate, followed by thermal cyclization.

Reaction Principle and Mechanism

The synthesis of this compound from aniline and diethyl methylmalonate is a classic example of the Conrad-Limpach synthesis. The reaction proceeds in two key stages:

  • Condensation: Aniline reacts with diethyl methylmalonate to form an intermediate enamine or anilidate. This step typically occurs at a lower temperature and involves the nucleophilic attack of the aniline nitrogen on one of the ester carbonyl groups of diethyl methylmalonate, followed by the elimination of ethanol.

  • Thermal Cyclization: The intermediate is then heated to a high temperature (typically 250-270°C). This thermal energy promotes an intramolecular cyclization, where the aniline ring attacks the second ester carbonyl group, leading to the formation of the quinolinone ring system. A subsequent elimination of another molecule of ethanol yields the final product. The reaction is driven to completion by the formation of the stable heterocyclic aromatic system.

The overall reaction can be summarized as follows:

Aniline + Diethyl methylmalonate → this compound + 2 Ethanol

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
AnilineC₆H₇N93.13184.11.022
Diethyl methylmalonateC₈H₁₄O₄174.19198-1991.013
This compoundC₁₀H₉NO₂175.18309.2 at 760 mmHg1.297[1]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis of 3-substituted 4-hydroxyquinolin-2-ones.[2]

Materials:

  • Aniline (reagent grade)

  • Diethyl methylmalonate (reagent grade)

  • Toluene

  • 0.5 M Sodium hydroxide solution

  • 10% Hydrochloric acid

  • Decolorizing charcoal

Equipment:

  • Round-bottom flask equipped with a distillation head and a magnetic stirrer

  • Heating mantle or metal bath

  • Stirring plate

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH indicator paper (e.g., Congo red paper)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, combine aniline (100 mmol) and diethyl methylmalonate (102 mmol).

  • Initial Heating (Condensation): Heat the mixture in a metal bath or with a heating mantle to 220-230°C for 1 hour with stirring. During this phase, the initial condensation reaction occurs, and some ethanol may begin to distill off.

  • Thermal Cyclization: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours). The reaction mixture will darken in color.

  • Workup - Precipitation: Carefully pour the hot reaction mixture into a beaker containing stirred toluene (50 mL). Allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

  • Filtration: Collect the precipitate by filtration using a Büchner funnel.

  • Workup - Extraction: Transfer the collected solid to a beaker containing 0.5 M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL). Stir the mixture to dissolve the product in the aqueous basic solution.

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the organic layer.

  • Purification of Aqueous Layer: Wash the aqueous layer with toluene (2 x 40 mL) to remove any non-acidic impurities. Treat the aqueous solution with a small amount of decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.

  • Precipitation of Final Product: Acidify the clear aqueous solution with 10% hydrochloric acid until the solution is acidic to Congo red paper (or a suitable pH indicator). The pure this compound will precipitate as a solid.

  • Final Filtration and Drying: Collect the final product by filtration, wash with cold water, and allow it to air-dry or dry in a vacuum oven.

Characterization Data

The following table summarizes the expected characterization data for this compound.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Typically in the range of 220-230°C (may vary depending on purity)
¹H NMR (DMSO-d₆)δ (ppm): ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), 7.0-8.0 (m, 4H, aromatic protons), ~2.0 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)δ (ppm): ~165 (C=O), ~160 (C-OH), ~140 (aromatic C), ~115-135 (aromatic CH), ~105 (C-CH₃), ~10 (CH₃)
IR (KBr, cm⁻¹)~3200-2800 (broad, O-H and N-H stretching), ~1650 (C=O stretching, amide), ~1600, 1580, 1480 (C=C aromatic stretching)
Mass Spec. (EI)m/z: 175 (M⁺), other fragmentation patterns corresponding to the loss of CO, CH₃, etc.

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (Heat, ~220-230°C) DEM Diethyl Methylmalonate DEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (Heat, ~260-270°C) Ethanol1 Ethanol Intermediate->Ethanol1 Ethanol2 Ethanol Product->Ethanol2

Caption: Conrad-Limpach reaction pathway from aniline.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Aniline and Diethyl Methylmalonate Heat1 Heat to 220-230°C (1 hour) Reactants->Heat1 Heat2 Heat to 260-270°C (3-6 hours) Heat1->Heat2 Precipitate Pour into Toluene & Cool Heat2->Precipitate Filter1 Filter Precipitate Precipitate->Filter1 Dissolve Dissolve in NaOH(aq) & Toluene Filter1->Dissolve Separate Separate Layers Dissolve->Separate Wash Wash Aqueous Layer with Toluene Separate->Wash Charcoal Treat with Charcoal & Filter Wash->Charcoal Acidify Acidify with HCl Charcoal->Acidify Filter2 Filter Final Product Acidify->Filter2 Dry Dry Product Filter2->Dry

Caption: Step-by-step synthesis and purification workflow.

Conclusion

The synthesis of this compound from aniline via the Conrad-Limpach reaction is a robust and well-established method. This in-depth guide provides the necessary technical details for its successful implementation in a laboratory setting. The procedure, while requiring high temperatures, is straightforward and leads to the desired product in good yields. The provided characterization data will aid in the identification and quality control of the synthesized compound, which can then be utilized in further drug development and medicinal chemistry research.

References

A Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-hydroxy-3-methylquinolin-2(1H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] This guide details common synthetic methodologies, comprehensive characterization techniques, and presents key quantitative data in a structured format for ease of comparison.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several routes. The most prevalent method is the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[4][5] Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[4]

A general synthetic scheme involves the reaction of an N-substituted aniline with diethyl methylmalonate. The reaction is typically heated at high temperatures to drive the cyclization and subsequent formation of the quinolinone ring.

Further derivatization can be achieved at various positions of the quinolinone core. For instance, the hydroxyl group at the C4 position can be alkylated, and the methyl group at the C3 position can be functionalized to introduce diverse substituents.[6][7] Nitration at the C3 position followed by reduction to an amino group opens up possibilities for amide and other functionalities.[3][8]

Synthesis_Pathways Aniline Substituted Aniline Intermediate Acylation Intermediate Aniline->Intermediate Acylation Malonate Diethyl Methylmalonate Malonate->Intermediate Quinolinone 4-Hydroxy-3-methyl- quinolin-2(1H)-one Intermediate->Quinolinone Thermal or Microwave Cyclization Derivatives Functionalized Derivatives Quinolinone->Derivatives Further Functionalization (e.g., Alkylation, Nitration)

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the N-substituted group, and the C3-methyl group. The enolic hydroxyl proton at C4 often appears as a broad singlet at a downfield chemical shift.[3][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the hydroxyl group, the C=O stretch of the amide in the quinolinone ring, and C=C stretching vibrations of the aromatic system.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[7][10]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including stereochemistry and intermolecular interactions in the solid state.[4][11][12]

Characterization_Workflow Start Synthesized Compound Purification Purification (Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (for suitable crystals) Purification->Xray Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Xray->Structure

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives reported in the literature.

Table 1: Synthesis and Physicochemical Properties

CompoundR Group (at N1)R' Group (at C3)Synthetic MethodYield (%)Melting Point (°C)Reference
1 MethylPhenylThermal Condensation80222-226[4]
2 HHNot SpecifiedNot Specified>300[1]
3 MethylNitroNitration87159-161[3]
4 PhenylHNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)Reference
3c 8.21, 7.58-7.20, 6.95-6.84, 5.92, 3.81, 3.54159.68, 158.84, 156.57, 143.75, 139.85, 135.27, 131.86, 131.29, 128.45, 128.15, 127.81, 126.81, 125.41, 123.53, 121.76, 115.94, 113.98, 113.13, 108.25, 84.30, 55.13, 29.233058, 2837, 1652, 1557, 1499, 1384, 1113, 988, 756, 700472.1905 [M+H]+[10]
3h 8.22, 7.61-7.21, 5.95, 3.54159.59, 156.75, 143.46, 139.90, 138.51, 134.79, 131.56, 130.80, 129.03, 128.25, 127.97, 126.77, 126.35, 123.61, 121.94, 121.29, 115.82, 114.10, 107.73, 84.35, 29.253062, 2937, 1736, 1648, 1557, 1486, 1400, 1114, 989, 760, 700520.0904 [M+H]+[10]

Table 3: Biological Activity

CompoundTarget/AssayIC50 (µM)Cell LineReference
III-a1 Anticancer (MTT assay)25 µg/mLMDA-MB[6]
III-b1 Anticancer (MTT assay)25 µg/mLMDA-MB[6]
III-b2 Anticancer (MTT assay)25 µg/mLMDA-MB[6]
3h LOX Inhibition10Not Specified[8]
3s LOX Inhibition10Not Specified[8]

Experimental Protocols

General Procedure for Thermal Condensation Synthesis[4][5]
  • A mixture of the appropriate N-substituted aniline (100 mmol) and diethyl methylmalonate (102 mmol) is placed in a flask equipped with a distillation head.

  • The mixture is heated in a metal bath to 220-230 °C for 1 hour.

  • The temperature is then raised to 260-270 °C and maintained until the distillation of ethanol ceases (typically 3-6 hours).

  • The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is dissolved in aqueous sodium hydroxide solution (0.5 M) and washed with toluene.

  • The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

General Procedure for N-Alkylation[7]
  • To a solution of the this compound derivative (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Characterization
  • NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). 1H and 13C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer.

  • IR: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • MS: Mass spectra are obtained using an ESI or other suitable ionization technique.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain derivatives have shown potent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[8] Inhibition of LOX can be a therapeutic strategy for inflammatory diseases.

LOX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Quinolinone_Derivative This compound Derivative Quinolinone_Derivative->LOX Inhibition

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The characterization protocols outlined herein are essential for ensuring the purity and structural integrity of these novel chemical entities. The promising biological activities of these derivatives warrant further investigation in the pursuit of new therapeutic agents.

References

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4]

Mechanisms of Anticancer Action

Several quinolinone derivatives exert their anticancer effects through the inhibition of critical cellular targets:

  • Tyrosine Kinase Inhibition: Many quinolinone derivatives are potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[5] By inhibiting EGFR, these compounds block downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cell growth and proliferation.[5]

  • Tubulin Polymerization Inhibition: Some quinolinone-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis.[3]

  • Topoisomerase Inhibition: Certain quinolinone analogues act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[2][6] This interference with DNA processes ultimately triggers cancer cell death.

  • Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase that controls programmed cell death, is another target of quinolinone derivatives.[6] Inhibition of Pim-1 kinase can induce apoptosis and halt the cell cycle in cancer cells.[6]

  • PI3K/Akt/mTOR Pathway Inhibition: Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling network for cell survival and proliferation in various cancers.[3]

Quantitative Anticancer Data

The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[5]
HCT-116 (Colon Cancer)5.34[5]
MCF-7 (Breast Cancer)5.21[5]
Quinoline-Chalcone Hybrid 33EGFR0.037[3]
Quinoline-Chalcone Hybrid 34EGFRNot specified[3]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast Cancer)3.35[3]
EGFR2.61[3]
Quinoline-Chalcone Hybrid 39A549 (Lung Cancer)1.91[3]
Quinoline-Chalcone Hybrid 40K-562 (Leukemia)5.29[3]
Quinoline-derived Chalcone 62cMCF-7 (Breast Cancer)1.82-8.06 µg/mL[7]
HepG2 (Liver Cancer)1.82-8.06 µg/mL[7]
HCT-116 (Colon Cancer)1.82-8.06 µg/mL[7]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60)HCT-116 (Colon Cancer)2.56[7]
RKO (Colon Cancer)3.67[7]
A2780 (Ovarian Cancer)3.46[7]
Hela (Cervical Cancer)2.71[7]

Antimicrobial Activity

Quinolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]

Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for many quinolones is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some derivatives also exhibit antifungal properties, though the specific mechanisms are less well-defined.[8][9]

Quantitative Antimicrobial Data

The antimicrobial potency of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinolinyl Ugi-adduct 2dStaphylococcus aureusModerate to Good[8]
Quinolinyl Ugi-adduct 2nEscherichia coliModerate to Good[8]
Quinolinyl Ugi-adduct 2pCandida albicansModerate to Good[8]
Quinolinyl Ugi-adduct 4aAspergillus nigerModerate to Good[8]
Quinolinyl Ugi-adduct 4cStaphylococcus aureusModerate to Good[8]
Quinolinyl Ugi-adduct 4eEscherichia coliModerate to Good[8]
Quinolone coupled hybrid 5dGram-positive strains0.125–8[10]
Gram-negative strains0.125–8[10]
Quinoline-based amide 3cStaphylococcus aureus2.67[12]
Quinoline-based amide 3dPseudomonas aeruginosa7[12]
Quinoline-based amide 3bPseudomonas aeruginosaup to 6.67[12]
Quinoline-based amide 3ePseudomonas aeruginosaup to 6.67[12]
HT61Staphylococcus aureus biofilmsEffective[13]

Anti-inflammatory Activity

Quinoline-based compounds have been explored as anti-inflammatory agents targeting several key pharmacological targets. The nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are mediated through the inhibition of various pro-inflammatory enzymes and receptors, including:

  • Cyclooxygenase (COX): Quinoline derivatives with a carboxylic acid moiety have shown COX-inhibitory activity.

  • Phosphodiesterase 4 (PDE4): Derivatives possessing an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): Quinoline compounds with a carboxamide moiety can act as TRPV1 antagonists.

Antiviral Activity

Several quinolone derivatives have been investigated for their antiviral properties, with some showing specific action against viruses like HIV and Dengue virus.[11][14]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinolinone derivatives are varied:

  • HIV: Some derivatives inhibit HIV replication by interfering with the Tat-TAR interaction, which is crucial for viral gene expression.[11] The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift their activity from antibacterial to anti-HIV.[11]

  • Dengue Virus: Novel quinoline derivatives have demonstrated antiviral activity against Dengue virus serotype 2 in the low micromolar range.[14] These compounds have been shown to reduce the production of the viral envelope glycoprotein.[14]

  • Other Viruses: Antibacterial fluoroquinolones have also shown effectiveness against vaccinia virus and papovaviruses.[11]

Neuroprotective Activity

Quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often multi-targeted and include:

  • Antioxidant Activity: These compounds can scavenge free radicals and modulate the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neuronal damage.[15]

  • Enzyme Inhibition: Some derivatives are predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[16]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a series of twofold dilutions of the quinolinone derivative in a suitable solvent.

  • Agar Plate Preparation: Incorporate each dilution of the compound into molten Mueller-Hinton agar and pour into petri dishes. A control plate without the compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the agar plates with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the quinolinone derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR inhibits Quinolinone->PI3K inhibits

Caption: EGFR Signaling Pathway Inhibition by Quinolinone Derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Quinolinone Quinolinone Derivative Quinolinone->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Quinolinone Derivatives (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48h Incubate for 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate Cell Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cytotoxicity Assay.

References

An In-depth Technical Guide on the Tautomerism and Stability of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the tautomeric behavior of bioactive molecules is paramount. The tautomeric forms of a compound can exhibit significantly different physicochemical properties, receptor binding affinities, and metabolic pathways. This guide provides a detailed examination of the tautomerism and stability of 4-hydroxy-3-methylquinolin-2(1H)-one, a core scaffold in many pharmacologically active compounds.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the 4-hydroxy-2-oxo (amide) form, the 2,4-dihydroxy (enol) form, and the 2,4-dione (diketo) form. Extensive experimental and computational studies have demonstrated that the equilibrium overwhelmingly favors the 4-hydroxy-2(1H)-quinolinone tautomer in both solid and solution phases.[1] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide group within the heterocyclic ring.[1]

While the 4-hydroxy-2-oxo form is predominant, understanding the potential for equilibrium shifts under different conditions is crucial for drug design and development. Factors such as substitution patterns on the quinoline ring and the polarity of the solvent can influence the relative stability of the tautomers. For instance, the presence of a hydrogen bond acceptor at the 3-position can increase the stability of the enol form.[2]

Tautomeric Forms and Equilibrium

The key tautomeric forms of this compound are depicted in the equilibrium below. The stability of these forms has been investigated using various spectroscopic and computational methods.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the relative stabilities of the tautomers. These calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable.

Tautomer SystemComputational MethodEnergy Difference (kJ/mol) (Keto Favored)Reference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)27[1][3]
Ethyl 4-oxo-7-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)38[1][3]
4-(methylsulfanyl)-3[...]quinoline-2(1H)-oneM06-2X/6-311++G(d,p)~38.80 (gas), ~37.35 (ethanol)[4]

Note: Data for closely related structures are presented to illustrate the general magnitude of the energy differences.

Experimental Protocols for Tautomer Characterization

The identification and characterization of the predominant tautomer rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the tautomeric forms in solution based on their unique chemical shifts.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

    • Analysis: The presence of the 4-hydroxy-2(1H)-quinolinone tautomer is confirmed by signals for the N-H proton (often broad) and an O-H proton.[1]

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Analysis: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm, is a reliable indicator of the keto-enol form.[1][5] The absence of this signal and the appearance of a C4 signal more typical of an aromatic carbon bearing an -OH group would indicate the enol form.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the solid state, particularly the carbonyl group of the quinolinone ring.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Spectrum Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

  • Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1] The absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

X-ray Crystallography

Objective: To definitively determine the solid-state structure of the molecule.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.

  • Analysis: The refined structure will unequivocally show the positions of all atoms, including the protons, confirming the predominant tautomeric form in the solid state.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound tautomerism.

Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_results Data Interpretation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir xray X-ray Crystallography synthesis->xray comp Computational Modeling (DFT) synthesis->comp structure Structural Elucidation nmr->structure ir->structure xray->structure comp->structure stability Relative Stability Assessment comp->stability structure->stability

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomeric landscape of this compound is dominated by the 4-hydroxy-2-oxo (amide) form. This stability is a key determinant of its chemical and biological properties. A multi-pronged analytical approach, combining high-resolution spectroscopic techniques and computational modeling, is essential for a comprehensive understanding of its tautomeric behavior. For professionals in drug discovery and development, this knowledge is critical for accurate structure-activity relationship (SAR) studies, prediction of metabolic fate, and the design of novel therapeutics with optimized efficacy and safety profiles.

References

Spectroscopic Profile of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4-Hydroxy-3-methylquinolin-2(1H)-one, a quinolinone derivative of interest in various research fields. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its structural elucidation and characterization.

Executive Summary

This compound is a heterocyclic compound that has been identified from both plant and bacterial sources. Its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed, generalized experimental protocols for acquiring such spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound in various applications, including drug discovery and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityAssignment
11.30sExchangeable Proton (OH or NH)
7.85-Aromatic Methine
7.41-Aromatic Methine
7.23-Aromatic Methine
7.12-Aromatic Methine
1.98sAllylic Methyl

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
164.0Heteroatom-substituted nonprotonated sp² C
157.4Heteroatom-substituted nonprotonated sp² C
137.4Nonprotonated sp² C
129.8Aromatic Methine C
122.7Aromatic Methine C
121.2Aromatic Methine C
115.8Nonprotonated sp² C
115.0Aromatic Methine C
106.9Nonprotonated sp² C
9.6Allylic Methyl C
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound [1]

Wavenumber (cm⁻¹)Interpretation
3268, 3186OH/NH stretching
2958, 2927C-H stretching
1595C=O stretching / C=C aromatic stretching
1486, 1387, 1354Aromatic ring vibrations / C-H bending
Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound [1]

IonCalculated m/zFound m/zMolecular Formula
[M + Na]⁺198.0526198.0525C₁₀H₉NNaO₂

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30' or 'zg'.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

  • Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an exponential window function and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., using a 'zgpg30' pulse program).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the FID with an exponential window function and perform Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample of this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition (Positive Ion Mode ESI):

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.

  • Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like sodium adducts ([M+Na]⁺).

  • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

  • For high-resolution data, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Formula) MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

A Technical Guide to the Solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one, a key physicochemical property for its application in research and drug development. While a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound, this document provides a detailed experimental protocol for its determination. Furthermore, it outlines the key factors influencing the solubility of quinolinone derivatives and presents logical workflows for experimental design and data interpretation. This guide is intended to empower researchers to generate reliable and consistent solubility data for this compound in various solvents.

Introduction

This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. Understanding and quantifying the solubility of this compound in different solvent systems is therefore a fundamental requirement for its advancement in any research or development pipeline.

This guide provides a robust framework for determining the thermodynamic (equilibrium) solubility of this compound. It includes a detailed experimental protocol based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not reveal any publicly available quantitative data on the solubility of this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Water25Data to be determinedData to be determinede.g., HPLC-UV
e.g., Ethanol25Data to be determinedData to be determinede.g., HPLC-UV
e.g., DMSO25Data to be determinedData to be determinede.g., HPLC-UV
e.g., PBS (pH 7.4)37Data to be determinedData to be determinede.g., HPLC-UV

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][2][3][4]

Materials and Equipment
  • Compound: this compound (powder form)

  • Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values).

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 2-4 mL glass vials)

    • Thermostatic shaker or incubator with agitation capabilities

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector or a UV-Vis spectrophotometer

    • pH meter

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1][5]

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

  • Quantification:

    • Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Sample Dilution: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analysis:

      • HPLC-UV: Analyze the standard solutions and the diluted sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the diluted sample from this curve.

      • UV-Vis Spectrophotometry: Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration to determine the concentration of the diluted sample.

    • Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor.

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_equil Equilibration cluster_process Sample Processing cluster_quant Quantification prep_compound Add Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent to vial equil Agitate at Constant Temperature (24-48 hours) prep_solvent->equil centrifuge Centrifuge equil->centrifuge filter Filter Supernatant centrifuge->filter dilute_sample Dilute Filtered Sample filter->dilute_sample prep_standards Prepare Calibration Standards analyze Analyze by HPLC or UV-Vis prep_standards->analyze dilute_sample->analyze calculate Calculate Solubility analyze->calculate

Experimental workflow for determining compound solubility.
Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental concept, suggesting that solutes are most soluble in solvents with similar polarity.[6][7]

  • Solute Properties: The presence of the hydroxyl (-OH) and amide functional groups in this compound allows for hydrogen bonding, which can enhance solubility in polar, protic solvents like water and alcohols.[6][8] However, the quinolinone core is a bicyclic aromatic system, which is largely non-polar and contributes to lower aqueous solubility.[5]

  • Solvent Properties: Polar solvents will interact favorably with the polar functional groups of the molecule, while non-polar solvents will better solvate the aromatic core.[6][7] The use of co-solvents (a mixture of a polar and a less polar solvent) can be a strategy to optimize solubility.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the crystal lattice energy of the solid.

  • pH of the Medium: As a quinolinone derivative, the compound may exhibit acidic or basic properties. The 4-hydroxy group can be deprotonated at higher pH, forming a more polar and potentially more water-soluble phenolate. Conversely, the quinolinone nitrogen might be protonated at very low pH. Therefore, the solubility in aqueous buffers is expected to be pH-dependent.

The following diagram illustrates the relationship between these key factors.

G solubility Solubility of This compound solute Solute Properties solute->solubility structure Molecular Structure (Aromatic Core, H-bond donors) solute->structure crystal Crystal Lattice Energy solute->crystal solvent Solvent Properties solvent->solubility polarity Polarity ('Like dissolves Like') solvent->polarity conditions External Conditions conditions->solubility ph pH of Medium (for aqueous solutions) conditions->ph temp Temperature conditions->temp

Key factors influencing the solubility of the compound.

Conclusion

While pre-existing quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its experimental determination. By following the detailed protocol for the shake-flask method and considering the fundamental principles that govern solubility, researchers can generate accurate and reproducible data. This information is indispensable for the rational design of formulations, the interpretation of biological assay results, and the overall advancement of this compound as a compound of interest in scientific and pharmaceutical research.

References

The Structure-Activity Relationship of 4-Hydroxy-3-nitroquinolin-2(1H)-ones: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, as well as for their antimicrobial properties. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of HNQs, detailed experimental protocols, and visual workflows to aid in future drug development endeavors.

Core Structure and Biological Target

The fundamental structure of the HNQ scaffold consists of a quinolinone ring system featuring a hydroxyl group at the C4 position and a nitro group at the C3 position. The primary biological target identified for this class of compounds is the glycine binding site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function.[1][2] By acting as antagonists at this site, HNQs can modulate glutamatergic neurotransmission, a mechanism of interest for treating various neurological disorders.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the benzene ring of the HNQ core has revealed critical insights into the structural requirements for potent biological activity. The general SAR trend indicates that substitutions on the benzene moiety significantly influence the antagonist potency at the NMDA receptor.

Key SAR Findings:
  • Positions 5, 6, and 7: Substitutions at these positions generally lead to an increase in antagonist potency.[1][2] Halogenation, in particular, has proven to be a successful strategy.

  • Position 8: In stark contrast, any substitution at the 8-position results in a dramatic decrease in activity.[1][2] This suggests a steric hindrance or an unfavorable electronic interaction at the receptor binding site.

  • Potency and Selectivity: The most potent antagonist identified from a series of synthesized compounds was 5,6,7-trichloro HNQ, exhibiting an IC50 of 220 nM in a radioligand binding assay.[1][2] Furthermore, HNQs have demonstrated greater selectivity for NMDA receptors over AMPA receptors when compared to related quinoxaline-2,3-diones (QXs) and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs).[1]

Quantitative SAR Data

The following table summarizes the quantitative data for a series of HNQ derivatives evaluated for their ability to inhibit [3H]DCKA binding to the glycine site of the NMDA receptor.

CompoundR5R6R7R8IC50 (µM)
8a HHHH14
8b FHHH5.3
8c ClHHH3.5
8d HClHH2.5
8e HHClH1.8
8f HHHCl>100
8g ClClHH1.1
8h HClClH0.8
8i ClClClH0.22

Data sourced from Jin & Blankley (1995), Journal of Medicinal Chemistry.[1][2]

Visualizing SAR and Experimental Workflow

To better illustrate the key relationships and processes involved in the study of HNQs, the following diagrams have been generated.

SAR_Summary core 4-Hydroxy-3-nitroquinolin-2(1H)-one Core pos567 Positions 5, 6, 7 core->pos567 Substitution pos8 Position 8 core->pos8 Substitution sub_pos Substitution Position sub_pos->core increase_potency Increased Potency (e.g., 5,6,7-trichloro HNQ) pos567->increase_potency decrease_potency Drastic Reduction in Potency pos8->decrease_potency

Caption: Key Structure-Activity Relationships of HNQ Derivatives.

Experimental_Workflow start Start: Synthesize 2,4-Quinolinediols nitration Nitration Reaction start->nitration hnq Synthesize HNQ Derivatives nitration->hnq binding_assay [3H]DCKA Binding Assay (NMDA Receptor Glycine Site) hnq->binding_assay electrophysiology Functional Antagonism Assay (Xenopus Oocytes) hnq->electrophysiology sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar electrophysiology->sar conclusion Identify Potent & Selective Antagonists sar->conclusion

Caption: General Experimental Workflow for HNQ Antagonist Evaluation.

Key Experimental Protocols

A detailed understanding of the methodologies used to generate SAR data is crucial for reproducibility and further development. The following are protocols for the key experiments cited in the literature.

Synthesis of 4-Hydroxy-3-nitroquinolin-2(1H)-ones (General Procedure)

The synthesis of the HNQ series is typically achieved through the nitration of the corresponding 2,4-quinolinediols.[1][2]

  • Preparation of Starting Material: Substituted 2,4-quinolinediols are synthesized according to established literature methods.

  • Nitration: The 2,4-quinolinediol is dissolved in a suitable solvent, such as acetic acid.

  • Addition of Nitrating Agent: A nitrating agent, often a mixture of nitric acid and sodium nitrite, is added portion-wise to the solution while maintaining a controlled temperature.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization to yield the desired 4-hydroxy-3-nitroquinolin-2(1H)-one derivative.

[3H]DCKA Binding Assay for NMDA Receptor Glycine Site

This radioligand binding assay is used to determine the affinity of the synthesized HNQs for the glycine binding site of the NMDA receptor.[1][2]

  • Membrane Preparation: Rat brain membranes, typically from the cortex and hippocampus, are prepared through a series of homogenization and centrifugation steps in a buffered solution.

  • Assay Incubation: The brain membranes are incubated in a buffer solution containing a known concentration of the radioligand [3H]DCKA (a high-affinity glycine site antagonist) and varying concentrations of the test compound (HNQ derivative).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]DCKA binding (IC50) is calculated by non-linear regression analysis. Non-specific binding is determined in the presence of a saturating concentration of a known glycine site agonist or antagonist.

Functional Antagonism Assay in Xenopus Oocytes

This electrophysiological assay assesses the functional antagonism of the HNQs at NMDA receptors expressed in a cellular system.[1][2]

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding for specific NMDA receptor subunits (e.g., NR1a/NR2C).

  • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the injected oocytes. The oocytes are perfused with a standard recording solution.

  • Agonist Application: The NMDA receptor is activated by the co-application of glutamate and glycine.

  • Antagonist Application: The test compound (HNQ) is co-applied with the agonists at various concentrations to determine its inhibitory effect on the agonist-induced current.

  • Data Analysis: The data are used to construct concentration-response curves and calculate the antagonist's equilibrium dissociation constant (Kb), providing a measure of its functional potency.

Conclusion

The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold represents a promising platform for the development of potent and selective antagonists of the NMDA receptor glycine site. The structure-activity relationship is well-defined, with substitutions at positions 5, 6, and 7 enhancing potency, while substitution at position 8 is detrimental. The 5,6,7-trichloro HNQ stands out as a particularly potent derivative. The detailed protocols and workflows provided herein offer a solid foundation for researchers to build upon, enabling the rational design and synthesis of novel HNQ analogs with improved therapeutic potential for neurological disorders. Future work could explore a wider range of substitutions at the favorable positions and investigate the pharmacokinetic and pharmacodynamic properties of the most potent compounds.

References

The Multifaceted Mechanisms of Action of Quinolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its versatility allows for interaction with a wide array of biological targets, leading to distinct mechanisms of action that have been successfully exploited in the treatment of various diseases, from bacterial infections and cancer to central nervous system disorders and inflammatory conditions. This technical guide provides an in-depth exploration of the primary mechanisms through which quinolinone compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

A significant number of quinolinone derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One prominent example is Rebastinib (DCC-2036) , a quinolinone-based inhibitor targeting the Bcr-Abl fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). Rebastinib is a "switch-control" inhibitor that binds to the ABL1 kinase domain, forcing it into an inactive conformation. This mechanism is effective against both the wild-type Bcr-Abl and the T315I "gatekeeper" mutant, which confers resistance to other tyrosine kinase inhibitors.[1][2] Beyond Bcr-Abl, Rebastinib exhibits a multi-kinase inhibition profile, potently targeting other kinases implicated in cancer progression, such as the SRC family and receptor tyrosine kinases like FLT3 and TIE2.[1][3][4]

Another class of kinases targeted by quinolinone compounds is the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases involved in cell cycle progression and apoptosis.[5][6] Several quinoline-based compounds have demonstrated potent, low nanomolar inhibition of PIM-1 kinase, leading to apoptosis in cancer cell lines.[7]

Quantitative Data: Kinase Inhibitory Potency of Quinolinone Compounds

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity.

Compound/ClassTarget KinaseIC50 (nM)Reference(s)
Rebastinib u-Abl1 (native)0.8[1]
p-Abl1 (native)2[1]
Abl1 (T315I mutant)4[1][2]
SRC34[1]
LYN29[1]
FGR38[1]
HCK40[1]
KDR (VEGFR2)4[1]
FLT32[1]
TIE26[1]
Quinoline-Pyridine Hybrid PIM-114.3[7]
TCS PIM-1 1 PIM-150[8]
Signaling Pathway: Rebastinib Inhibition of Bcr-Abl Signaling

The following diagram illustrates the central role of the Bcr-Abl fusion protein in CML and the inhibitory action of Rebastinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Grb2_Sos Grb2/Sos Receptor->Grb2_Sos BcrAbl Bcr-Abl (Constitutively Active Kinase) BcrAbl->Grb2_Sos Phosphorylates PI3K PI3K BcrAbl->PI3K Phosphorylates STAT5 STAT5 BcrAbl->STAT5 Phosphorylates Rebastinib Rebastinib Rebastinib->BcrAbl Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription STAT5->Transcription MEK MEK Raf->MEK Apoptosis Inhibition of Apoptosis Akt->Apoptosis ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation start Start: Seed and Culture Cells treat Treat cells with Quinolinone Inhibitor and/or Stimulant start->treat lyse Lyse Cells & Harvest Protein treat->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify normalize Normalize Protein Samples quantify->normalize sds_page SDS-PAGE Electrophoresis normalize->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA or Milk) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-phospho-ERK) block->primary_ab wash1 Wash Membrane (3x) primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash Membrane (3x) secondary_ab->wash2 detect Add Chemiluminescent Substrate wash2->detect image Image Blot detect->image analyze Analyze Band Intensities image->analyze end End: Quantify Pathway Inhibition analyze->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Inflammatory Cell) GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Roflumilast Roflumilast Roflumilast->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, LTB4) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Effects CREB->Anti_Inflammation Promotes cluster_high Hyperdopaminergic State (e.g., Mesolimbic Pathway) cluster_low Hypodopaminergic State (e.g., Mesocortical Pathway) Dopamine_High High Dopamine D2R_High D2 Receptor Dopamine_High->D2R_High Binds Aripiprazole_High Aripiprazole Aripiprazole_High->D2R_High Competes with Dopamine Response_High High Receptor Response D2R_High->Response_High Leads to Response_Reduced Reduced Response (Functional Antagonism) D2R_High->Response_Reduced Leads to Dopamine_Low Low Dopamine D2R_Low D2 Receptor Dopamine_Low->D2R_Low Binds Aripiprazole_Low Aripiprazole Aripiprazole_Low->D2R_Low Binds Response_Low Low Receptor Response D2R_Low->Response_Low Leads to Response_Increased Increased Response (Functional Agonism) D2R_Low->Response_Increased Leads to start Start: Prepare Reaction Mix mix Combine Assay Buffer, Relaxed pBR322 Plasmid DNA, and ATP start->mix aliquot Aliquot Mix into Tubes mix->aliquot add_inhibitor Add Quinolone Inhibitor (or DMSO control) aliquot->add_inhibitor add_enzyme Add Purified DNA Gyrase add_inhibitor->add_enzyme incubate Incubate at 37°C (e.g., 30-60 minutes) add_enzyme->incubate stop_reaction Stop Reaction (e.g., add SDS/EDTA) incubate->stop_reaction gel_loading Add Gel Loading Dye stop_reaction->gel_loading electrophoresis Run on Agarose Gel gel_loading->electrophoresis stain Stain Gel (e.g., Ethidium Bromide) electrophoresis->stain visualize Visualize Bands under UV Light stain->visualize analyze Analyze Migration of DNA Forms (Supercoiled vs. Relaxed) visualize->analyze end End: Determine IC50 analyze->end

References

Potential Therapeutic Targets of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives have garnered significant interest due to their potential to modulate key biological pathways implicated in a variety of diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of the 4-hydroxy-2-quinolone core structure, with a focus on antibacterial, anticancer, and anti-inflammatory applications. While direct studies on this compound are limited, the extensive research on structurally related compounds provides a strong foundation for identifying its probable molecular targets and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Antibacterial Target: DNA Gyrase Subunit B (GyrB)

The 4-hydroxy-2-quinolone moiety has been identified as a crucial pharmacophore for the inhibition of the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication and repair in bacteria.[1][2] Targeting GyrB offers a promising strategy for developing novel antibiotics, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Quinolone derivatives inhibit the ATPase activity of GyrB, which is necessary for the enzyme's function in introducing negative supercoils into DNA. This inhibition ultimately leads to the disruption of DNA replication and bacterial cell death. The 4-hydroxy group and the carbonyl group of the quinolone scaffold are thought to be critical for binding to the ATP-binding pocket of GyrB.[1]

Quantitative Data: Inhibition of S. aureus GyrB

The following table summarizes the in vitro inhibitory activity of representative 4-hydroxy-2-quinolone derivatives against S. aureus GyrB.

CompoundModificationIC50 (µM)Reference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)N-quinazolinone at the 3-position1.21[1]
Derivative f4Modification of the quinazolinone moiety0.31[1]
Derivative f14Further modification of the quinazolinone0.28[1]
Experimental Protocol: S. aureus GyrB ATPase Inhibition Assay

This assay measures the inhibition of the ATPase activity of S. aureus GyrB by test compounds.

Materials:

  • S. aureus GyrB enzyme

  • Relaxed pBR322 plasmid DNA

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% glycerol)

  • Malachite green reagent for phosphate detection

  • Test compounds dissolved in DMSO

Procedure:

  • The reaction is typically performed in a 96-well plate format.

  • To each well, add the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding the S. aureus GyrB enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green-based colorimetric method.

  • The absorbance is read at a specific wavelength (e.g., 620 nm).

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: GyrB Inhibition Assay

GyrB_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis reagents Prepare Reagents: - GyrB Enzyme - Relaxed DNA - ATP - Assay Buffer mix Mix Reagents and Compounds in 96-well plate reagents->mix compounds Prepare Test Compounds (Serial Dilutions in DMSO) compounds->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction & Add Malachite Green Reagent incubate->stop_reaction read_absorbance Read Absorbance (e.g., 620 nm) stop_reaction->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the S. aureus GyrB ATPase inhibition assay.

Anticancer Target: Phosphatidylinositol 3-kinase (PI3Kα)

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] The 4-hydroxy-2-quinolone scaffold has been explored for the development of inhibitors targeting the p110α catalytic subunit of PI3K (PI3Kα).

Mechanism of Action

4-hydroxy-2-quinolone derivatives act as ATP-competitive inhibitors of PI3Kα, binding to the kinase domain and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of Akt activation and the induction of apoptosis in cancer cells.

Quantitative Data: Inhibition of PI3Kα

The following table presents the inhibitory activity of selected 4-hydroxy-2-quinolone derivatives against PI3Kα.

CompoundModificationIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide3-carboxamide with N-phenyl and 6-chloroNot specified[3]
4,6-dihydroxy-2-quinolone-3-carboxamide6-hydroxy and 3-carboxamideNot specified[3]

Note: Specific IC50 values for these compounds were not provided in the referenced search result, but they were identified as inhibitors.

Experimental Protocol: PI3Kα HTRF Kinase Assay

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring PI3Kα activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF detection reagents (e.g., europium-labeled anti-phospho-Akt antibody and an allophycocyanin-labeled Akt substrate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

Procedure:

  • The assay is conducted in a low-volume 384-well plate.

  • Add the assay buffer, PI3Kα enzyme, and test compounds to the wells.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for another period to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • The ratio of the two fluorescence signals is used to calculate the percentage of inhibition, from which IC₅₀ values are determined.

Signaling Pathway: PI3K/Akt Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GF Growth Factor GF->RTK binds Quinolone 4-Hydroxy-2-quinolone Derivative Quinolone->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-hydroxy-2-quinolone derivatives.

Anti-inflammatory Target: Lipoxygenase (LOX)

Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[4] Inhibition of LOX is a validated strategy for the treatment of inflammatory diseases.

Mechanism of Action

4-hydroxy-2-quinolone derivatives can inhibit the activity of lipoxygenase, thereby preventing the conversion of arachidonic acid to pro-inflammatory leukotrienes. The exact binding mode is still under investigation, but it is believed to involve interactions with the active site of the enzyme.

Quantitative Data: Inhibition of Soybean LOX

The following table shows the inhibitory activity of various 4-hydroxy-2-quinolone-3-carboxamide derivatives against soybean lipoxygenase.

CompoundModificationIC50 (µM)Reference
Quinolinone-carboxamide 3hSpecific N-substituted carboxamide at the 3-position10[4]
Quinolinone-carboxamide 3sDifferent N-substituted carboxamide at the 3-position10[4]
Quinolinone-carboxamide 3gYet another N-substituted carboxamide27.5[4]
Quinolinone hybrid with ferulic acid 11eHybrid with acetylated ferulic acid52[4]
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase.

Materials:

  • Soybean lipoxygenase (sLOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

Procedure:

  • The reaction is performed in a quartz cuvette.

  • Add borate buffer and the test compound to the cuvette.

  • Add the sLOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for a set time (e.g., 3 minutes) using a UV-Vis spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • IC₅₀ values are determined from a dose-response curve.

Signaling Pathway: Lipoxygenase and Leukotriene Biosynthesis

LOX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA releases LOX Lipoxygenase (LOX) AA->LOX substrate for PLA2 Phospholipase A2 PLA2->MembranePL acts on Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PLA2 activates Quinolone 4-Hydroxy-2-quinolone Derivative Quinolone->LOX inhibits

Caption: The lipoxygenase pathway for leukotriene synthesis and its inhibition by 4-hydroxy-2-quinolone derivatives.

Anti-virulence Target: Quorum Sensing Regulator (PqsR)

In the opportunistic pathogen Pseudomonas aeruginosa, 4-hydroxy-2-alkylquinolines (HAQs) are signaling molecules in the quorum-sensing (QS) system, which regulates the expression of virulence factors. The transcriptional regulator PqsR (also known as MvfR) is the receptor for these HAQs.

Mechanism of Action

4-hydroxy-2-quinolone derivatives can act as antagonists of PqsR, competing with the native HAQ ligands for binding to the receptor. This prevents the PqsR-mediated activation of virulence gene expression, thereby acting as an anti-virulence agent without directly killing the bacteria, which may reduce the development of resistance.

Quantitative Data: PqsR Ligand Binding

While specific IC50 values for the antagonism of PqsR by this compound are not available, the natural ligands, such as 4-hydroxy-2-heptylquinoline (HHQ), bind to PqsR to activate it. The development of antagonists based on the 4-hydroxy-2-quinolone scaffold is an active area of research.

Experimental Protocol: PqsR Ligand Binding Assay

A common method to assess the binding of compounds to PqsR is a competitive binding assay using a fluorescently labeled ligand.

Materials:

  • Purified PqsR protein

  • A fluorescently labeled PqsR ligand (e.g., a fluorescent analog of HHQ)

  • Assay buffer (e.g., Tris-HCl buffer with additives to maintain protein stability)

  • Test compounds dissolved in DMSO

Procedure:

  • The assay is performed in a microplate format.

  • Add the purified PqsR protein and the fluorescently labeled ligand to each well.

  • Add the test compounds at varying concentrations.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization or anisotropy of the solution.

  • Binding of the test compound to PqsR will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

  • The IC₅₀ values, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, can be calculated.

Signaling Pathway: P. aeruginosa Quorum Sensing

PqsR_Pathway cluster_cell P. aeruginosa Cell PqsR PqsR pqsA_promoter pqsA promoter PqsR->pqsA_promoter binds to Virulence_Genes Virulence Genes pqsA_promoter->Virulence_Genes activates transcription of HAQ HAQ (e.g., HHQ) HAQ->PqsR binds & activates Quinolone_Antagonist 4-Hydroxy-2-quinolone Antagonist Quinolone_Antagonist->PqsR binds & inhibits

Caption: The PqsR-mediated quorum sensing pathway in P. aeruginosa and its inhibition by 4-hydroxy-2-quinolone antagonists.

Conclusion

The 4-hydroxy-2-quinolone scaffold, as exemplified by this compound, represents a versatile platform for the development of novel therapeutic agents. The evidence strongly suggests that this class of compounds can effectively target a range of clinically relevant proteins, including bacterial DNA gyrase, the oncogenic kinase PI3Kα, the inflammatory enzyme lipoxygenase, and the bacterial virulence regulator PqsR. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the rational design and development of new drugs based on this promising chemical scaffold. Further investigation into the specific activity and selectivity of this compound against these and other potential targets is warranted.

References

Methodological & Application

Application Note: Detailed Protocol for the Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the 2-quinolone class. The 4-hydroxy-2(1H)-quinolone scaffold is a significant structural motif found in numerous alkaloids, particularly from rutaceous plants, and is known to exist in tautomeric forms.[1] This class of compounds has garnered interest due to a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] The synthesis of quinolone derivatives is a key area of research, with various methods developed, including thermal condensation, microwave-assisted synthesis, and multi-step protocols starting from precursors like isatoic anhydrides.[2][3][4]

This document provides a detailed protocol for the synthesis of this compound via the thermal condensation of aniline with diethyl methylmalonate. This method is a variation of the classic Conrad-Limpach-Knorr quinoline synthesis and provides a direct route to the target compound.

Reaction Scheme

The synthesis proceeds via a high-temperature condensation reaction between aniline and diethyl methylmalonate, which first forms an intermediate anilide, followed by thermal cyclization with the elimination of ethanol to yield the final quinolone product.

Aniline + Diethyl methylmalonate → this compound + 2 Ethanol

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinolin-2-ones by thermal condensation.[4][5]

3.1 Materials and Equipment

  • Chemicals:

    • Aniline (C₆H₅NH₂)

    • Diethyl methylmalonate (C₈H₁₄O₄)

    • Toluene

    • Sodium hydroxide (NaOH), 0.5 M aqueous solution

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Decolorizing charcoal (optional)

    • Distilled water

  • Equipment:

    • Round-bottom flask

    • Distillation head and condenser

    • Heating mantle or metal bath

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Büchner funnel and flask for vacuum filtration

    • Standard laboratory glassware (beakers, graduated cylinders)

    • pH indicator paper (e.g., Congo red paper)

3.2 Synthesis Procedure

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, add aniline (1.0 eq) and diethyl methylmalonate (1.0-1.05 eq).[4]

  • Thermal Condensation: Heat the mixture using a heating mantle or metal bath. The reaction is typically performed in stages. First, heat the mixture to approximately 220-230°C for about 1 hour.[4] Then, increase the temperature to 260-270°C and maintain it until the distillation of ethanol ceases (typically 3-6 hours).[4]

  • Initial Work-up: Carefully pour the hot reaction mixture into a beaker containing stirred toluene and allow it to cool to room temperature.[4] A precipitate of the crude product should form.

  • Base Extraction: Transfer the toluene slurry to a larger beaker or flask. Add 0.5 M aqueous sodium hydroxide solution and stir vigorously. The acidic this compound will dissolve in the aqueous base to form its sodium salt.[4]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the upper organic (toluene) layer.

  • Washing: Wash the aqueous layer with fresh toluene to remove any remaining non-acidic impurities.[4] Discard the organic washings.

  • Decolorization (Optional): If the aqueous solution is highly colored, treat it with a small amount of decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.[4]

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it with 10% hydrochloric acid while stirring.[4] Monitor the pH. Continue adding acid until the solution is acidic (e.g., to Congo red). The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4] Wash the solid thoroughly with cold distilled water to remove any inorganic salts.[4]

  • Drying: Dry the purified product, for example, in a desiccator or a vacuum oven at a moderate temperature. If necessary, the product can be further purified by recrystallization.

Characterization and Data

The synthesized compound should be characterized to confirm its identity and purity. Spectroscopic data from the literature for this compound are provided below for comparison.[1]

ParameterValueReference
Appearance White to off-white solid
Yield Moderate to good[3]
Melting Point >300 °C
¹H NMR (DMSO-d₆, ppm)11.30 (s, 1H, NH), 7.85 (dd, J=7.9, 1.5 Hz, 1H), 7.41 (ddd, J=8.5, 7.1, 1.5 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH₃)[1]
¹³C NMR (DMSO-d₆, ppm)164.0 (C=O), 157.4 (C-OH), 137.4 (C-8a), 129.8 (C-6), 122.7 (C-5), 121.2 (C-7), 115.8 (C-4a), 115.0 (C-8), 106.9 (C-3), 9.6 (CH₃)[1]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Aniline & Diethyl methylmalonate heat 2. Heat to 220-270°C reactants->heat distill 3. Distill Ethanol heat->distill cool 4. Cool & Precipitate in Toluene distill->cool dissolve 5. Dissolve in aq. NaOH cool->dissolve wash 6. Wash with Toluene dissolve->wash acidify 7. Acidify with HCl wash->acidify filter 8. Filter & Wash Solid acidify->filter dry 9. Dry Product filter->dry product Final Product: 4-Hydroxy-3-methyl- quinolin-2(1H)-one dry->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure involves very high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

  • Aniline is toxic and can be absorbed through the skin. Handle it in a well-ventilated fume hood.

  • Toluene is flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • Handle concentrated acids and bases with care.

  • The hot reaction mixture should be handled with extreme caution to avoid severe burns.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-hydroxyquinolin-2-one (also known as 4-hydroxy-2-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinolone ring is crucial for tuning its biological activity, making it a versatile template for drug design.

Microwave-assisted organic synthesis has emerged as a powerful and green technology to accelerate the synthesis of these valuable heterocyclic compounds.[1][2] Compared to conventional heating methods, microwave irradiation offers significant advantages by directly and efficiently heating the reaction mixture. This leads to dramatically reduced reaction times (from hours to minutes), higher product yields, improved purity, and greater energy efficiency, aligning with the principles of green chemistry.[3][1][4]

These application notes provide detailed protocols for the microwave-assisted synthesis of 4-hydroxyquinolin-2-one analogues, primarily focusing on the bismuth(III) chloride-catalyzed condensation reaction, a modern and efficient approach.

Reaction Mechanism and Workflow

The synthesis of 4-hydroxyquinolin-2-ones can be achieved through various pathways, most notably the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters or dialkyl malonates.[5][6] Under microwave irradiation, this cyclocondensation reaction is significantly accelerated. A highly efficient modern variation involves the condensation of β-enaminones with diethyl malonate, catalyzed by a Lewis acid such as bismuth(III) chloride (BiCl₃).[1]

The general workflow for this synthesis involves the preparation of starting materials, the microwave-assisted reaction, and subsequent purification of the final product.

G General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Prepare Solution of β-Enaminone and Diethyl Malonate in Ethanol B Add BiCl₃ Catalyst to the Reaction Mixture A->B C Seal Reaction Vessel and Place in Microwave Reactor B->C D Irradiate with Microwaves (5-15 min) C->D E Monitor Reaction Progress via TLC D->E F Add Ethanol and Recover Catalyst by Filtration E->F G Concentrate Filtrate Under Reduced Pressure F->G H Purify Crude Product (Recrystallization or Column Chromatography) G->H I Characterize Final Product (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of 4-hydroxyquinolin-2-ones.

The reaction proceeds via the condensation of a β-enaminone with diethyl malonate, catalyzed by BiCl₃ under microwave irradiation.

G Proposed Reaction Pathway reagents β-Enaminone + Diethyl Malonate intermediate Reaction Intermediate reagents->intermediate Microwave Irradiation catalyst BiCl₃ Catalyst Ethanol catalyst->intermediate catalyzes cyclization Intramolecular Cyclization (Loss of Ethanol) intermediate->cyclization product 4-Hydroxyquinolin-2-one Analogue cyclization->product

Caption: Reaction pathway for BiCl₃-catalyzed synthesis.

Experimental Protocols

Protocol 1: BiCl₃-Catalyzed Microwave-Assisted Synthesis of 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

This protocol is adapted from a reported green synthesis method and describes the reaction of a β-enaminone with diethyl malonate.[1]

Materials and Equipment:

  • β-enaminone (e.g., 3-((phenyl)amino)cyclohex-2-en-1-one)

  • Diethyl malonate

  • Bismuth(III) chloride (BiCl₃)

  • Ethanol (EtOH)

  • Microwave synthesizer (e.g., Biotage Initiator)

  • 10-20 mL microwave reactor tube with a pressure cap

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • In a glass microwave reactor tube, combine the β-enaminone (1 mmol) and diethyl malonate (3 mmol, a 3:1 mixture ratio) in ethanol (1 mL).[1]

  • Add bismuth(III) chloride (BiCl₃, 0.2 mmol, 20 mol%) to the reaction mixture.[1]

  • Seal the tube securely with a cap.

  • Place the vessel into the microwave synthesizer cavity.

  • Irradiate the mixture with microwaves for a duration of 5 to 13 minutes, maintaining a constant temperature (the optimal temperature may need to be determined, but is often in the range of 100-150 °C).[1]

  • Monitor the progress of the reaction by TLC (e.g., using a 60:40 mixture of ethyl acetate and petroleum ether as eluent).[1]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add 5 mL of ethanol to the mixture and recover the solid catalyst by filtration.[1]

  • Wash the recovered catalyst with ethanol.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure 4-hydroxyquinolin-2-one derivative.[3]

Data Presentation: Synthesis of 4-Hydroxyquinolin-2-one Analogues

The following tables summarize representative results for the BiCl₃-catalyzed microwave-assisted synthesis, highlighting the efficiency of this method.

Table 1: Synthesis of Various 4-Hydroxyquinolin-2-one Analogues [1]

EntryProduct NameTime (min)Yield (%)
14-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione1071
24-Hydroxy-1-(4-nitrophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione1351
34-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione865
44-Hydroxy-1-(2-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione561

Table 2: Comparison of Microwave vs. Conventional Heating [1]

MethodConditionsTimeYield (%)
Conventional HeatingReflux in Ethanol48 hTrace amounts
Microwave IrradiationBiCl₃ (20 mol%) in Ethanol10 min71

Data based on the synthesis of 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.

Safety and Handling

  • Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens must not be used.

  • Always use sealed reaction vessels rated for the expected temperatures and pressures.

  • Handle all chemicals, especially catalysts and solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Microwave-assisted synthesis is a highly effective, rapid, and environmentally friendly method for producing 4-hydroxyquinolin-2-one derivatives.[1] The protocols outlined provide a robust framework for researchers to synthesize these valuable scaffolds, achieving moderate to good yields in a fraction of the time required by conventional methods.[1] This technology is an invaluable tool for professionals in drug discovery and medicinal chemistry, enabling faster exploration of chemical space and accelerating the development of novel therapeutic agents.

References

Application Notes and Protocols for MTT Assay of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell metabolic activity. It serves as a key indicator of cell viability, proliferation, and cytotoxicity. This assay is particularly crucial in the fields of drug discovery and toxicology for screening the effects of novel chemical compounds on cultured cells. The underlying principle of the MTT assay is the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes present in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. These formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Quinoline and its derivatives, including 4-Hydroxy-3-methylquinolin-2(1H)-one, represent a significant class of heterocyclic compounds recognized for a broad spectrum of biological activities, notably anticancer properties. Accurate and reproducible evaluation of their cytotoxic effects is a critical step in the drug development pipeline. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound derivatives on various cancer cell lines using the MTT assay.

Experimental Protocols

Materials and Reagents
  • Cells: Appropriate cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[1]

  • Solubilization Solution: Anhydrous DMSO is commonly used.[1] Other options include acidified isopropanol or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[2]

    • Inverted microscope.

    • Orbital shaker.[3]

Step-by-Step Methodology

1. Cell Seeding:

  • Harvest cells from culture flasks using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells into a 96-well plate at an optimal density. This density should be predetermined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. A typical seeding density ranges from 1,000 to 100,000 cells per well.[2]

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.[1]

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • After the 24-hour incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds to the designated wells.

  • Include the following control wells in triplicate:[1]

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds.

    • Untreated Control (Positive Control): Cells in culture medium only.

    • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]

3. MTT Incubation:

  • Following the treatment period, carefully remove the medium containing the compounds from each well.

  • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[2][4]

  • Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[2] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. The formation of a purple precipitate should be visible under an inverted microscope.[2]

4. Formazan Solubilization:

  • After the MTT incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]

  • Place the plate on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[3]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2] It is recommended to use a reference wavelength of 630 nm or higher to correct for background absorbance.[3][6]

  • Readings should be taken within one hour of adding the solubilization solution.[3]

  • Data Calculation:

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 [7]

    • The cytotoxic activity of the compounds is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve of cell viability versus compound concentration.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM) ± SD
Derivative A[Chemical Description]MCF-748[Value]
Derivative B[Chemical Description]HeLa48[Value]
Derivative C[Chemical Description]A54948[Value]
Doxorubicin(Positive Control)MCF-748[Value]

IC50 values are determined from dose-response curves of at least three independent experiments.

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for evaluating the cytotoxicity of this compound derivatives.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Cell_Seeding 3. Seed Cells in 96-well Plate (Incubate 24h) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of This compound Derivatives Compound_Treatment 4. Treat Cells with Derivatives (Incubate 24-72h) Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition 5. Add MTT Reagent (Incubate 2-4h) Compound_Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Calculation 8. Calculate % Cell Viability Absorbance_Reading->Data_Calculation IC50_Determination 9. Determine IC50 Values Data_Calculation->IC50_Determination

MTT Assay Workflow Diagram
Proposed Signaling Pathway for Cytotoxicity

Quinolinone derivatives often exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway initiated by these compounds in cancer cells, leading to programmed cell death. This pathway involves the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and potentially the PI3K/Akt survival pathways.

Apoptosis_Pathway Proposed Signaling Pathway of Quinolinone-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Quinolinone This compound Derivative PI3K PI3K Quinolinone->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Quinolinone->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Quinolinone->Bax Upregulation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Bcl2->Bax Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Disruption Bax->Mito Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosome->Caspase3 Activation Mito->Cytochrome_c Release DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Quinolinone-Induced Apoptosis Pathway

References

Application Notes and Protocols: In Vitro Anticancer Activity of 4-Hydroxy-3-methylquinolin-2(1H)-one on A549 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro anticancer effects of 4-Hydroxy-3-methylquinolin-2(1H)-one on the A549 human non-small cell lung cancer cell line. The protocols outlined below detail the necessary experimental procedures to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Introduction

Quinolinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. This document focuses on this compound, a novel compound whose potential as an anticancer agent is under investigation. The A549 cell line, derived from a human lung adenocarcinoma, serves as a well-established in vitro model for non-small cell lung cancer research.[1] The following protocols provide a framework for characterizing the cytotoxic and apoptotic effects of this compound on A549 cells.

Data Presentation

Quantitative data from the following experiments should be recorded and organized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on A549 Cells

Treatment DurationIC50 (µM)
24 hoursData to be determined
48 hoursData to be determined
72 hoursData to be determined

IC50: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Apoptosis Analysis of A549 Cells Treated with this compound (48 hours)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)Data to be determinedData to be determinedData to be determined
IC50/2Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC50*2Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (48 hours)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 Phase (%)
0 (Control)Data to be determinedData to be determinedData to be determinedData to be determined
IC50/2Data to be determinedData to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determinedData to be determined
IC50*2Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A549 A549 Cell Culture MTT Cell Viability Assay (MTT) A549->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) A549->Apoptosis CellCycle Cell Cycle Analysis A549->CellCycle WesternBlot Western Blot Analysis A549->WesternBlot Compound Compound Preparation (this compound) Compound->MTT Compound->Apoptosis Compound->CellCycle Compound->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

Caption: Overall experimental workflow for assessing the anticancer activity.

Detailed Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line: A549 human non-small cell lung cancer cells.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Procedure:

    • Seed A549 cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[2][3]

    • Treat the cells with various concentrations of this compound (e.g., a range of concentrations to determine the IC50) for 24, 48, or 72 hours.[2] Include a vehicle control (DMSO-treated) and a blank control (medium only).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[2]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired time (e.g., 48 hours).[5]

    • Harvest the cells (including floating cells in the medium) by trypsinization.[2]

    • Wash the cells twice with cold PBS.[2]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2]

    • Incubate the cells for 15 minutes at room temperature in the dark.[2]

    • Analyze the stained cells by flow cytometry.[5]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]

  • Procedure:

    • Treat A549 cells with this compound for 24, 48, or 72 hours.[6]

    • Harvest and wash the cells, then fix them in 70% ethanol overnight at -20°C.[6]

    • Pellet the ethanol-fixed cells, wash with ice-cold PBS, and resuspend in a staining solution containing propidium iodide (PI), Triton-X-100, sodium citrate, and RNase.[6]

    • After a 30-minute incubation, analyze the cells by flow cytometry.[6][7]

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the compound.[8]

  • Procedure:

    • Treat cells with this compound for the desired time.[8]

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.[8]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, cell cycle-related proteins) overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[10]

Potential Signaling Pathways

Based on the known mechanisms of similar anticancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound_ext 4-Hydroxy-3-methyl- quinolin-2(1H)-one DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Compound_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Bax Bax (Pro-apoptotic) Casp8->Bax cleavage of Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Compound_int 4-Hydroxy-3-methyl- quinolin-2(1H)-one Bcl2 Bcl-2 (Anti-apoptotic) Compound_int->Bcl2 inhibition Compound_int->Bax activation Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 in Apoptosome ProCasp9->Apoptosome Casp9->ProCasp3 Apoptosome->Casp9 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis_final Apoptosis Casp3->Apoptosis_final PARP->Apoptosis_final

Caption: Potential apoptosis signaling pathways modulated by the compound.

Conclusion

The protocols described in these application notes provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound against the A549 non-small cell lung cancer cell line. The data generated from these experiments will be crucial for determining the compound's efficacy and mechanism of action, thereby guiding further preclinical development.

References

Application Notes and Protocols for Antifungal Screening of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antifungal screening of ring-substituted 4-hydroxy-1H-quinolin-2-ones. The quinoline scaffold is a prominent feature in many biologically active compounds, and derivatives of 4-hydroxy-1H-quinolin-2-one have demonstrated notable antifungal properties, making them promising candidates for novel antifungal drug development.[1][2][3]

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new antifungal agents.[4] Quinolone derivatives have a broad spectrum of chemotherapeutic properties, including considerable antifungal activity.[4][5] Ring-substituted 4-hydroxy-1H-quinolin-2-ones represent a class of heterocyclic compounds that have been investigated for their biological activities, including their potential as antifungal agents.[2][6][7] This document outlines the synthetic strategies for generating a library of these compounds and the standardized methods for evaluating their in vitro antifungal efficacy.

Data Presentation

The antifungal activity of a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives was evaluated against a panel of eight fungal strains.[2] The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized in the tables below. Lower MIC values indicate greater antifungal potency.

Table 1: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones against Yeast Strains

CompoundSubstitution PatternCandida albicans ATCC 90028Candida tropicalis 156Candida krusei E28Candida glabrata 20/I
1 5-Cl>1000>1000>1000>1000
2 6-Cl500250125500
3 7-Cl12562.562.5125
4 8-Cl250125125250
5 6-NO₂>1000>1000>1000>1000
6 6-NH₂500500250>1000
7 6-NH-cinnamoyl250125125250
8 6-N=N-(2,5-diCl-4-NO₂-Ph)12562.562.5125
9 3-COOH>1000>1000>1000>1000
10 3-COOCH₃>1000>1000>1000>1000
11 3-CONH₂>1000>1000>1000>1000
12 3-CONH-phenyl500250125500
Fluconazole Standard 1 2 64 8

Table 2: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones against Filamentous Fungi

CompoundSubstitution PatternAspergillus fumigatus 231Trichophyton mentagrophytes 445Lichtheimia corymbifera 272Trichoderma viride
1 5-Cl>1000>1000>1000>1000
2 6-Cl250125500250
3 7-Cl62.531.2512562.5
4 8-Cl12562.5250125
5 6-NO₂>1000>1000>1000>1000
6 6-NH₂250125>1000500
7 6-NH-cinnamoyl12562.5250125
8 6-N=N-(2,5-diCl-4-NO₂-Ph)62.531.2512562.5
9 3-COOH>1000>1000>1000>1000
10 3-COOCH₃>1000>1000>1000>1000
11 3-CONH₂>1000>1000>1000>1000
12 3-CONH-phenyl250125500250
Fluconazole Standard >64 8 >64 >64

Experimental Protocols

Synthesis of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones

A general method for the synthesis of the 4-hydroxy-1H-quinolin-2-one core involves the microwave-assisted reaction of substituted anilines with malonic acid or its esters.[2]

Materials:

  • Substituted aniline

  • Malonic acid or diethyl malonate

  • Microwave reactor

  • Appropriate solvents (e.g., ethanol)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Protocol:

  • In a microwave-safe reaction vessel, combine the substituted aniline (1 equivalent) and malonic acid (1.5 equivalents) or diethyl malonate (1.5 equivalents).

  • Add a suitable solvent, if necessary, to ensure proper mixing and heating.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (temperature, pressure, and time) according to the specific reactants. A typical starting point is 150°C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Note: Further functionalization, such as nitration, reduction, and acylation, can be performed on the synthesized quinolinone core to generate a diverse library of derivatives.[2]

In Vitro Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][9]

Materials:

  • Ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (yeasts and filamentous fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Microdilution Assay:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in RPMI-1640) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

Mandatory Visualization

Proposed Mechanism of Antifungal Action

While the exact mechanism of action for 4-hydroxy-1H-quinolin-2-ones is not fully elucidated, a plausible hypothesis involves the chelation of essential metal ions, which disrupts vital enzymatic functions within the fungal cell.

cluster_0 Fungal Cell Quinolinone 4-Hydroxy-1H-quinolin-2-one MetalIons Essential Metal Ions (e.g., Zn²⁺, Fe²⁺) Quinolinone->MetalIons Chelation Enzymes Metalloenzymes MetalIons->Enzymes Cofactor for GrowthInhibition Fungal Growth Inhibition / Cell Death MetalIons->GrowthInhibition Depletion leads to Metabolism Essential Metabolic Pathways Enzymes->Metabolism Catalyzes Metabolism->GrowthInhibition

Caption: Proposed mechanism of action for 4-hydroxy-1H-quinolin-2-ones.

Experimental Workflow for Antifungal Screening

The workflow for screening the antifungal activity of the synthesized compounds follows a logical progression from compound preparation to the final determination of the MIC.

start Start: Synthesized Quinolinone Derivatives prep_compound Prepare Compound Stock Solutions (in DMSO) start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (Yeast/Mold) inoculation Inoculate Plates with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (24-72h at 35°C) inoculation->incubation read_results Read MIC (Lowest Concentration with No Visible Growth) incubation->read_results end End: Antifungal Activity Profile read_results->end

Caption: Workflow for in vitro antifungal susceptibility testing.

References

Application Notes and Protocols: 4-Hydroxy-3-methylquinolin-2(1H)-one as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-3-methylquinolin-2(1H)-one core, a prominent member of the quinolinone family, represents a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes and protocols for utilizing this scaffold in drug design, covering synthetic strategies, biological evaluation, and data interpretation.

Overview of the 4-Hydroxy-2-quinolinone Scaffold

The quinolinone scaffold is a bicyclic heterocyclic aromatic compound that is present in numerous natural and synthetic biologically active molecules.[1] Derivatives of 4-hydroxy-2-quinolinone have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective properties.[1][2] The core structure's ability to be readily functionalized at various positions makes it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization.

Synthetic Approaches

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common strategy involves the condensation of anilines with β-ketoesters, such as the Conrad-Limpach-Knorr reaction.[3] Modifications to this core structure are often performed at the C3, N1, and the benzene ring of the quinolinone moiety.

A general workflow for the synthesis and evaluation of novel derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Starting Materials (e.g., Isatoic Anhydride, Methyl Iodide) B Synthesis of 1-Methyl-2H-benzo[d][1,3]oxazine-2,4(1H)-dione A->B C Condensation with Long-Chain Alkyl Ketones B->C D Purification (Silica Gel Chromatography) C->D E Characterization (NMR, IR, HRMS) D->E F In vitro Assays (e.g., MTT, Antimicrobial) E->F G Data Analysis (IC50/MIC Determination) F->G H Structure-Activity Relationship (SAR) Studies G->H I Molecular Docking & In silico Studies H->I J Iterative Synthesis of Optimized Analogs I->J J->F Re-screening

Caption: General workflow for drug discovery using the 4-hydroxy-2-quinolinone scaffold.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following tables summarize key quantitative data from published studies.

Anticancer Activity

The antiproliferative effects of several derivatives have been evaluated against various cancer cell lines. The MTT assay is a common method used to assess cell viability.[4]

Compound IDR Group (at C1)R1 Group (at C3 side chain)Target Cell LineIC50 (µg/mL)Reference
III-a1C6H5n-propylamineMDA-MB25[4]
III-b1CH3n-propylamineMDA-MB25[4]
III-b2CH3methylamineMDA-MB25[4]
III-a4C6H5-MDA-MB30-50[4]
III-a5C6H5-MDA-MB30-50[4]
Antimicrobial Activity

The quinolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[5] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of these compounds.

Note: Specific MIC values were not detailed in the provided search results, but the synthesis of analogs with varying alkyl chain lengths at C-3 and substituents at C-6 and C-7 has been shown to dramatically impact antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus.[5]

Experimental Protocols

General Synthesis of 4-Hydroxy-2-quinolone Analogs[5]

This protocol describes the synthesis of 4-hydroxy-2-quinolone analogs with a long alkyl side chain at the C-3 position.

Materials:

  • Substituted 1-methyl-2H-benzo[d][4][6]oxazine-2,4(1H)-dione (1a-1g)

  • Long-chain alkyl ketones (2a or 2b)

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water (H₂O)

Procedure:

  • To a solution of the appropriate 1-methyl-2H-benzo[d][4][6]oxazine-2,4(1H)-dione (1.50 mmol) and long-chain alkyl ketone (1.50 mmol) in DMF (1 mL), add NaH (2.25 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

  • Upon completion, quench the reaction by carefully adding H₂O.

  • Collect the resulting precipitate by filtration and wash with H₂O.

  • Concentrate the crude product in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% EtOAc in Hexanes) to yield the desired 4-hydroxy-2-quinolone analog.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and HRMS.

In Vitro Anticancer Activity (MTT Assay)[4]

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • MDA-MB human breast cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized quinolinone derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

Procedure:

  • Culture MDA-MB cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-hydroxy-2-quinolinone derivatives suggest their interaction with multiple cellular targets. For instance, their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. One such target is the phosphatidylinositol 3-kinase (PI3Kα) enzyme, which is a crucial component of the PI3K/AKT/mTOR pathway.[1]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Hydroxy-2-quinolinone Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 4-hydroxy-2-quinolinone derivatives.

Conclusion

The this compound scaffold is a highly valuable platform for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs.

References

Application Notes and Protocols: Synthesis of 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones) as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a series of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives, which have been identified as potential antiviral agents, particularly against SARS-CoV-2. The antiviral potential of these compounds has been primarily evaluated through in silico molecular docking studies, which suggest a strong binding affinity to the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] This document outlines the synthetic procedures, summarizes the key quantitative data, and presents the proposed mechanism of action based on computational analysis.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including antiviral properties.[3][4][5] The 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) core represents an interesting structural class that has been investigated for various therapeutic applications. Recent computational studies have highlighted their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting they could be promising candidates for the development of novel anti-COVID-19 therapeutics.[1][2] The synthesis of these compounds is achieved through an unexpected outcome of the formylation of 4-hydroxyquinolin-2(1H)-ones, providing a straightforward route to this class of molecules.[2]

Experimental Protocols

General Synthesis of 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones) (3a-g)

This protocol describes a general method for the synthesis of various substituted 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).[6]

Materials:

  • Substituted 4-hydroxyquinolin-2(1H)-one (1a-g) (1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Triethylamine (Et3N) (0.5 mL)

  • Methanol (for crystallization)

Procedure:

  • A mixture of the appropriate substituted 4-hydroxyquinolin-2(1H)-one (1a-g) (1.0 mmol), dimethylformamide (5 mL), and triethylamine (0.5 mL) is placed in a suitable reaction vessel.

  • The reaction mixture is heated with stirring in an oil bath at 70-80 °C for 8-10 hours.

  • During the reaction, the initial color of the solution will gradually change, and a precipitate will form.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is purified by recrystallization from a mixture of DMF and methanol to afford the pure 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives (3a-g).[6]

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents Substituted 4-hydroxy- quinolin-2(1H)-one (1a-g) + DMF, Et3N reaction Heating at 70-80 °C (8-10 hours) reagents->reaction precipitation Precipitation of Product reaction->precipitation filtration Filtration precipitation->filtration purification Recrystallization (DMF/Methanol) filtration->purification product Pure 3,3'-methylenebis(4-hydroxy- quinolin-2(1H)-one) (3a-g) purification->product

Caption: General workflow for the synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).

Quantitative Data

The following table summarizes the synthesized compounds and their respective yields.

CompoundSubstituent (R)Yield (%)
3a H87
3b 6-CH378
3c 6-OCH370
3d 7-Cl80
3e 8-CH385
3f 5,7-di-Cl75
3g 6,7-di-CH382
Data sourced from Aly et al. (2021).[6][7]

Characterization Data

Selected characterization data for the parent compound 3a :

  • Appearance: Orange crystals[6]

  • 1H NMR (400 MHz, DMSO-d6): δ = 3.75 (s, 2H, CH2), 7.17–7.19 (m, 2H, Ar–H), 7.30–7.35 (m, 2H, Ar–H), 7.65–7.71 (m, 2H, Ar–H), 11.99 (s, 2H, NH), 12.54 ppm (s, 2H, OH).[6]

  • 13C NMR (100 MHz, DMSO-d6): δ = 19.16 (CH2), 109.12 (C-3), 115.85 (C-4a), 115.96 (C-8), 122.52 (C-6), 122.78 (C-5), 130.87 (C-7), 136.80 (C-8a), 160.77 (C-4), 165.94 ppm (C-2).[6]

  • Mass Spectrometry (Fab, 70 eV, %): m/z = 334 (M+, 15).[6]

  • Elemental Analysis: Anal. Calcd. for C19H14N2O4: C, 68.26; H, 4.22; N, 8.38. Found: C, 68.38; H, 4.35; N, 8.42.[6]

Potential Antiviral Activity and Mechanism of Action

The antiviral potential of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been primarily investigated through computational methods against SARS-CoV-2.

Molecular Docking Studies

Molecular docking simulations have shown that these compounds exhibit good binding affinity to the main protease (Mpro) of SARS-CoV-2.[1][2] Mpro is a cysteine protease that plays a crucial role in the viral replication and transcription process by cleaving polyproteins into functional viral proteins.[1][2] Inhibition of Mpro is a key strategy for the development of anti-coronaviral drugs.

The synthesized compounds were docked into the active site of SARS-CoV-2 Mpro, and their binding energies were found to be comparable to that of the known protease inhibitor, Darunavir.[1][2] The docking results suggest that the 4-hydroxy and the N-H groups of the quinolinone rings, as well as the carbonyl groups, are involved in hydrogen bonding interactions with key amino acid residues in the active site of the protease.

Diagram of Proposed Mechanism of Action:

MechanismOfAction cluster_virus SARS-CoV-2 Replication Cycle polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage functional_proteins Functional Viral Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication inhibitor 3,3'-methylenebis (4-hydroxyquinolin-2(1H)-one) inhibitor->mpro Inhibition

Caption: Proposed inhibition of SARS-CoV-2 main protease (Mpro) by 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).

Conclusion and Future Directions

The synthetic protocol described herein provides an efficient method for the preparation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). The in silico data strongly suggests that these compounds are promising candidates for further investigation as antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease. Future work should focus on the in vitro evaluation of these compounds in enzymatic and cell-based antiviral assays to validate the computational predictions and determine their potency (e.g., IC50 and EC50 values) and cytotoxicity. Structure-activity relationship (SAR) studies on a broader range of derivatives could further optimize the antiviral activity of this chemical class.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Antioxidants can mitigate oxidative stress by neutralizing free radicals, and therefore, the evaluation of the antioxidant potential of novel compounds like quinolinones is a critical step in drug discovery and development.[5][6]

This document provides detailed protocols for a panel of commonly used in vitro assays to assess the antioxidant activity of quinolinone compounds. These assays, including the DPPH, ABTS, FRAP, and ORAC methods, offer a comprehensive preliminary screening of the radical scavenging and reducing capabilities of these molecules.[7][8][9][10] Additionally, a potential mechanistic pathway, the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response, is discussed as a possible target for quinolinone-mediated antioxidant effects.[11][12]

Experimental Workflow for Antioxidant Activity Screening

The following diagram outlines the general workflow for evaluating the antioxidant activity of quinolinone compounds, from initial sample preparation to data analysis and interpretation.

G cluster_prep 1. Sample Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis cluster_interpretation 4. Interpretation Compound Quinolinone Compound Dissolution Dissolve in appropriate solvent (e.g., DMSO, Ethanol) Compound->Dissolution SerialDilution Prepare serial dilutions Dissolution->SerialDilution DPPH DPPH Assay SerialDilution->DPPH ABTS ABTS Assay SerialDilution->ABTS FRAP FRAP Assay SerialDilution->FRAP ORAC ORAC Assay SerialDilution->ORAC Measurement Spectrophotometric or Fluorometric Measurement DPPH->Measurement ABTS->Measurement FRAP->Measurement ORAC->Measurement Calculation Calculate % Inhibition or Trolox Equivalents Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 Comparison Compare with standard antioxidants (e.g., Trolox, Ascorbic Acid) IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: General experimental workflow for screening the antioxidant activity of quinolinone compounds.

Key Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[7][13]

Reagents:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Quinolinone compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Methanol or Ethanol

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[13]

  • In a 96-well plate, add 20 µL of various concentrations of the quinolinone compound solution or standard antioxidant.

  • Add 180 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a microplate reader.[14]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][16]

Reagents:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Quinolinone compound stock solution

  • Positive control (e.g., Trolox)

  • Phosphate Buffered Saline (PBS) or Ethanol

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][17]

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • In a 96-well plate, add 10 µL of various concentrations of the quinolinone compound solution or standard antioxidant.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.[17]

  • Measure the absorbance at 734 nm using a microplate reader.[8]

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]

Reagents:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare fresh.

  • Quinolinone compound stock solution

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

  • Warm the FRAP reagent to 37°C.

  • In a 96-well plate, add 10 µL of various concentrations of the quinolinone compound solution or standard.

  • Add 190 µL of the FRAP reagent to each well.[18]

  • Incubate the plate at 37°C for 4-60 minutes, depending on the specific protocol.[18]

  • Measure the absorbance at 593 nm using a microplate reader.

  • The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.[19]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][20]

Reagents:

  • Fluorescein solution (e.g., 10 nM in phosphate buffer, pH 7.4)

  • AAPH solution (e.g., 240 mM in phosphate buffer, pH 7.4)

  • Quinolinone compound stock solution

  • Positive control (e.g., Trolox)

  • Phosphate buffer (pH 7.4)

Procedure:

  • In a black 96-well plate, add 25 µL of various concentrations of the quinolinone compound solution, standard (Trolox), or blank (phosphate buffer).[10][21]

  • Add 150 µL of the fluorescein solution to each well.[10][21]

  • Incubate the plate at 37°C for 30 minutes in the microplate reader.[10][21]

  • After incubation, rapidly inject 25 µL of the AAPH solution into each well using an automated injector.[10]

  • Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21]

  • The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.[21]

Data Presentation

Quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison of the antioxidant activity of different quinolinone compounds.

Compound IDDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)FRAP (µM Fe²⁺/µM)ORAC (µM TE/µM)
Quinolinone-1 25.4 ± 2.11.8 ± 0.22.5 ± 0.33.1 ± 0.4
Quinolinone-2 15.8 ± 1.52.5 ± 0.33.1 ± 0.24.2 ± 0.5
Quinolinone-3 42.1 ± 3.51.2 ± 0.11.9 ± 0.22.5 ± 0.3
Trolox 8.2 ± 0.71.01.01.0
Ascorbic Acid 5.6 ± 0.51.1 ± 0.11.2 ± 0.10.8 ± 0.1

Data are presented as mean ± standard deviation (n=3). IC50 values represent the concentration required for 50% inhibition. TEAC, FRAP, and ORAC values are expressed relative to the activity of the compound at a specific concentration.

Potential Signaling Pathway: Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[12][22] This leads to the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[23] Some antioxidant compounds can activate this pathway, thereby enhancing the endogenous antioxidant defenses. Quinolinone compounds, due to their chemical structure, may have the potential to modulate the Nrf2-ARE pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Quinolinone Quinolinone Compound Quinolinone->Keap1 may interact sMaf sMaf Nrf2_nuc->sMaf heterodimerizes with ARE ARE sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription

Caption: The Nrf2-ARE signaling pathway as a potential target for quinolinone compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the antioxidant activity of quinolinone compounds. A multi-assay approach is recommended to obtain a comprehensive understanding of their antioxidant potential. Further investigations, including cell-based assays and mechanistic studies focusing on pathways like Nrf2, are essential to fully elucidate the biological significance of these findings and to guide the development of novel quinolinone-based therapeutic agents for diseases associated with oxidative stress.

References

The Versatility of 4-Hydroxy-3-methylquinolin-2(1H)-one in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives have emerged as highly versatile building blocks in the field of heterocyclic chemistry. Their unique structural features and reactivity allow for the synthesis of a diverse range of fused heterocyclic systems, many of which exhibit significant biological and pharmacological activities. These compounds serve as crucial intermediates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

The strategic functionalization of the 4-hydroxyquinolin-2(1H)-one scaffold has led to the development of efficient synthetic methodologies for the construction of complex molecular architectures. Notably, the synthesis of pyrano[3,2-c]quinolones, furo[3,2-c]quinolones, and bisquinoline derivatives has garnered considerable attention within the scientific community. These novel heterocyclic compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, making them attractive candidates for further drug development.

This application note provides a comprehensive overview of the synthetic applications of this compound and its analogs, detailing key experimental protocols and summarizing the biological activities of the resulting heterocyclic compounds.

Key Applications in Heterocyclic Synthesis:

  • Synthesis of Pyrano[3,2-c]quinolones: These compounds, which are structural motifs in several natural products, are readily synthesized from 4-hydroxyquinolin-2-ones. One common method involves a one-pot, three-component reaction between a 4-hydroxyquinolin-2-one, an aldehyde, and an active methylene compound like malononitrile.[1] This approach offers high atom economy and allows for the creation of a diverse library of derivatives.

  • Synthesis of Furo[3,2-c]quinolones: Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols provide an efficient route to furo[3,2-c]quinolones.[2] This method proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure.

  • Synthesis of Bisquinolines: The reaction of 4-hydroxyquinolin-2(1H)-ones with aldehydes can also lead to the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). These bis-heterocyclic structures are of interest for their potential biological activities.

The synthesized compounds have been extensively evaluated for their therapeutic potential. Several pyrano[3,2-c]quinoline derivatives have exhibited potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes such as topoisomerase II.[4]

Quantitative Data Summary

The following tables summarize the reaction yields and biological activity data for representative heterocyclic compounds synthesized from 4-hydroxyquinolin-2-one derivatives.

Table 1: Synthesis of Pyrano[3,2-c]quinolone Derivatives

EntryAldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
1BenzaldehydeMalononitrilePiperidineEthanol92[4]
24-ChlorobenzaldehydeMalononitrilePiperidineEthanol95[4]
34-MethoxybenzaldehydeMalononitrilePiperidineEthanol90[4]
4Furan-2-carbaldehydeMalononitrilePiperidineEthanol88[4]

Table 2: Synthesis of Furo[3,2-c]quinolone Derivatives

EntryPropargylic AlcoholCatalystSolventTime (h)Yield (%)Reference
11,1-Diphenylprop-2-yn-1-olp-TsOH·H₂O1,2-DCE195[2]
21-Phenylprop-2-yn-1-olp-TsOH·H₂O1,2-DCE182[2]
31-(p-Tolyl)prop-2-yn-1-olp-TsOH·H₂O1,2-DCE188[2]

Table 3: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylateA-549 (Lung)35[4]
Compound IV (an amino-pyrano[3,2-c]quinoline derivative)A-549 (Lung)45.19 (Topoisomerase II inhibition)[4]
Pyrano[3,2-c]quinolone derivative 8aNot Specified0.23[3]
Pyrano[3,2-c]quinolone derivative 8bNot Specified0.15[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitriles [4]

A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (20 mL) is treated with a catalytic amount of piperidine (2-3 drops). The reaction mixture is then heated under reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Protocol 2: General Procedure for the Acid-Catalyzed Synthesis of Furo[3,2-c]quinolones [2]

A solution of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and a propargylic alcohol (0.5 mmol) in 1,2-dichloroethane (DCE) (5 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol). The mixture is stirred at 84 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired furo[3,2-c]quinolone.

Visualizing the Synthesis

Diagram 1: Synthesis of Pyrano[3,2-c]quinolones

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Reaction This compound->Reaction Aldehyde Aldehyde Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Reaction Reflux Reflux Reflux->Reaction Product 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitrile Reaction->Product

Caption: One-pot synthesis of pyrano[3,2-c]quinolones.

Diagram 2: Synthesis of Furo[3,2-c]quinolones

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxy-1-methylquinolin-2(1H)-one 4-Hydroxy-1-methylquinolin-2(1H)-one Reaction Reaction 4-Hydroxy-1-methylquinolin-2(1H)-one->Reaction Propargylic Alcohol Propargylic Alcohol Propargylic Alcohol->Reaction p-TsOH·H₂O (catalyst) p-TsOH·H₂O (catalyst) p-TsOH·H₂O (catalyst)->Reaction 1,2-Dichloroethane (solvent) 1,2-Dichloroethane (solvent) 1,2-Dichloroethane (solvent)->Reaction 84 °C 84 °C 84 °C->Reaction Product Furo[3,2-c]quinolone Reaction->Product

Caption: Acid-catalyzed synthesis of furo[3,2-c]quinolones.

Diagram 3: Experimental Workflow for Heterocyclic Synthesis

G Start Start Reactant_Mixing Mix Reactants and Catalyst Start->Reactant_Mixing Reaction_Setup Set Reaction Conditions (Temp, Time) Reactant_Mixing->Reaction_Setup Monitoring Monitor Reaction (TLC) Reaction_Setup->Monitoring Workup Reaction Workup (Cooling, Filtration) Monitoring->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxy-3-methylquinolin-2(1H)-one. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity. This method is suitable for the routine analysis of this compound in research and quality control laboratories.

Introduction

This compound is a quinolinone derivative with potential applications in pharmaceutical and chemical research. A reliable analytical method is crucial for the accurate quantification of this compound in various samples. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note presents a validated RP-HPLC method for the determination of this compound.

The physicochemical properties of this compound, including its molecular formula (C10H9NO2), molecular weight (175.184 g/mol ), and a LogP of 1.54210, suggest that reversed-phase chromatography would be a suitable analytical approach.[3][4]

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 275 nm
Run Time 10 minutes

2.2. Chemicals and Reagents

  • This compound reference standard (purity >99%)

  • HPLC grade methanol

  • HPLC grade water

2.3. Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

2.4. Sample Preparation

For the analysis of a hypothetical sample, an appropriate amount of the sample would be accurately weighed and dissolved in methanol to achieve a theoretical concentration within the calibration range. The solution would then be filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]

3.1. Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.

3.2. Linearity

Linearity was assessed by injecting a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

3.3. Accuracy

Accuracy was determined by the standard addition method. A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated.

3.4. Precision

Precision was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability was determined by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The results were expressed as the percentage relative standard deviation (%RSD).

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

4.1. Method Development and Optimization

Based on the non-polar nature of this compound (LogP 1.54210)[3], a reversed-phase C18 column was selected. A mobile phase consisting of methanol and water was chosen for its simplicity and UV transparency. Different ratios of methanol and water were tested to optimize the separation. A ratio of 60:40 (v/v) provided a well-resolved peak with a reasonable retention time of approximately 4.5 minutes. The detection wavelength was set to 275 nm, which corresponds to a UV absorption maximum for the quinolinone scaffold.

4.2. Validation Data Summary

The results of the method validation are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3
Regression Equation y = 15.08x + 0.95
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy Data (Standard Addition)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.6

Table 3: Precision Data

Precision%RSD (n=6)
Repeatability (Intra-day) 0.75
Intermediate Precision (Inter-day) 1.23

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.75

The validation results demonstrate that the developed method is linear, accurate, and precise for the quantification of this compound. The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and peak area. The recovery values were within the acceptable range of 98-102%, and the %RSD for precision was less than 2%, confirming the method's accuracy and reliability.

Protocols

5.1. Protocol for HPLC System Setup and Equilibration

  • Turn on the HPLC system components: pump, degasser, column compartment, and detector.

  • Prepare the mobile phase: Mix 600 mL of HPLC grade methanol with 400 mL of HPLC grade water.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Install the C18 column (4.6 x 150 mm, 5 µm) in the column compartment.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 275 nm.

5.2. Protocol for Standard and Sample Analysis

  • Prepare the standard and sample solutions as described in sections 2.3 and 2.4.

  • Create a sequence in the HPLC software with the standard and sample information.

  • Inject 10 µL of each solution into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Calculate the concentration of the analyte in the samples using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Method_Development_Workflow cluster_dev Development Phase cluster_opt Optimization Phase cluster_val Validation Phase A Define Analytical Objective (Quantification of this compound) B Review Physicochemical Properties (MW, LogP, UV Spectrum) A->B Information Gathering C Initial Method Development B->C Initial Selection D Method Optimization C->D Refinement C_sub1 Select Column (C18) C_sub2 Select Mobile Phase (Methanol:Water) C_sub3 Select Detector (UV @ 275 nm) E Method Validation (ICH Guidelines) D->E Verification D_sub1 Adjust Mobile Phase Ratio D_sub2 Optimize Flow Rate D_sub3 Check Peak Shape & Retention Time F Routine Analysis E->F Implementation E_sub1 Specificity E_sub2 Linearity E_sub3 Accuracy E_sub4 Precision E_sub5 LOD & LOQ

Caption: Workflow for HPLC method development and validation.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine use in quality control and research settings.

References

Assessing the Anti-inflammatory Properties of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Emerging evidence highlights their potential as potent anti-inflammatory agents, making them promising candidates for the development of new therapeutics for a wide range of inflammatory diseases.[3][4][5] This document provides a comprehensive guide for the initial assessment of the anti-inflammatory properties of novel quinolinone derivatives.

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).

This application note details the protocols for a series of in vitro assays designed to evaluate the efficacy of novel quinolinone derivatives in a cellular model of inflammation. The protocols cover the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS), followed by the quantification of key inflammatory markers. Furthermore, methods to investigate the underlying mechanism of action by analyzing the modulation of the NF-κB and MAPK signaling pathways are provided.

Key Experimental Workflow

The overall workflow for assessing the anti-inflammatory properties of novel quinolinone derivatives is depicted below.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assessment of Inflammatory Mediators cluster_2 Mechanism of Action Studies Cell_Culture RAW264.7 Macrophage Cell Culture Pre-treatment Pre-treatment with Quinolinone Derivatives Cell_Culture->Pre-treatment Inflammation_Induction LPS Stimulation Pre-treatment->Inflammation_Induction NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Inflammation_Induction->NO_Assay Cytokine_ELISA Cytokine Quantification (TNF-α, IL-6 ELISA) Inflammation_Induction->Cytokine_ELISA Cell_Lysis Cell Lysis Inflammation_Induction->Cell_Lysis Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_ELISA->Data_Analysis Western_Blot Western Blot Analysis (NF-κB & MAPK Pathways) Cell_Lysis->Western_Blot Western_Blot->Data_Analysis

Caption: Overall experimental workflow for assessing the anti-inflammatory properties of novel quinolinone derivatives.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The tables should include results from the nitric oxide assay, cytokine ELISAs, and densitometric analysis of Western blots.

Table 1: Effect of Quinolinone Derivatives on Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (Untreated)-
LPS (1 µg/mL)-
LPS + Derivative X1
10
50
LPS + Derivative Y1
10
50

Table 2: Effect of Quinolinone Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (Untreated)-
LPS (1 µg/mL)-
LPS + Derivative X1
10
50
LPS + Derivative Y1
10
50

Table 3: Effect of Quinolinone Derivatives on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages

Treatment GroupConcentration (µM)Relative p-p65/p65 Ratio ± SDRelative p-p38/p38 Ratio ± SD
Control (Untreated)-
LPS (1 µg/mL)-
LPS + Derivative X1
10
50
LPS + Derivative Y1
10
50

Experimental Protocols

Protocol 1: Cell Culture and LPS-Induced Inflammation

This protocol describes the culture of RAW264.7 macrophages and the induction of an inflammatory response using LPS.[10][11]

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Novel quinolinone derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for ELISA and Western blotting) at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the novel quinolinone derivatives in DMSO. Further dilute the compounds to the desired final concentrations in DMEM.

  • Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the quinolinone derivatives for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (final concentration of 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[12][13]

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[14][15][16]

Materials:

  • Cell culture supernatants from Protocol 1

  • Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in DMEM to generate a standard curve (e.g., 0-100 µM).

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.[16]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer

  • Assay diluent

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate and add the prepared standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is used to determine the effect of the quinolinone derivatives on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[20][21]

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells from the 6-well plates and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or a loading control (e.g., β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates Quinolinone Quinolinone Derivative Quinolinone->IKK inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAP3K MAPKKK (e.g., TAK1) TLR4->MAP3K activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K phosphorylates MAPK p38 MAPK MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF-2) MAPK->Transcription_Factors activates Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes Quinolinone Quinolinone Derivative Quinolinone->MAP2K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and established method for the synthesis of this compound is the Conrad-Limpach synthesis. This thermal condensation reaction involves the reaction of an aniline (or a substituted aniline like N-methylaniline) with a β-ketoester, in this case, diethyl methylmalonate.[1][2]

Q2: My reaction yield is consistently low. What are the critical factors I should investigate?

A2: Low yields in the Conrad-Limpach synthesis of this compound are a common issue. The most critical factors to investigate are:

  • Reaction Temperature: The cyclization step requires high temperatures, typically around 250°C, to proceed efficiently.[2] Insufficient temperature will lead to an incomplete reaction.

  • Choice of Solvent: Using a high-boiling point, inert solvent is crucial for maintaining the required high temperature and can significantly improve yields compared to running the reaction neat.[2][3]

  • Purity of Starting Materials: Ensure that the N-methylaniline and diethyl methylmalonate are of high purity, as impurities can lead to side reactions and lower yields.

  • Reaction Time: The reaction should be monitored to ensure it goes to completion. Distillation of ethanol from the reaction mixture is a good indicator of reaction progress.[1]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions?

A3: Side product formation can arise from several pathways. One common issue is the Knorr quinoline synthesis pathway, which can compete with the Conrad-Limpach cyclization, especially if reaction conditions are not optimal. The Knorr pathway can lead to the formation of 2-hydroxyquinoline isomers. Additionally, at very high temperatures, decomposition of starting materials or the product can occur.

Q4: How can I effectively purify the crude this compound?

A4: The most common and effective method for purifying the final product is recrystallization. Ethanol is a frequently reported and suitable solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Insufficient Reaction Temperature: The thermal cyclization requires a high activation energy.Ensure the reaction mixture reaches and is maintained at approximately 250°C. Use a high-boiling point solvent like mineral oil or Dowtherm A to achieve and control this temperature.[2][3]
Inefficient Removal of Ethanol: The ethanol produced during the reaction can inhibit the equilibrium.Use a distillation setup to continuously remove ethanol as it is formed. The cessation of ethanol distillation is a good indicator of reaction completion.[1]
Poor Quality of Reagents: Impurities in N-methylaniline or diethyl methylmalonate can interfere with the reaction.Use freshly distilled or high-purity reagents.
Formation of a Tarry or Dark-Colored Reaction Mixture Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of reactants and products.Carefully control the reaction temperature and time. Monitor the reaction progress and stop the heating once the reaction is complete.
Oxidation: The reaction mixture may be susceptible to oxidation at high temperatures.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Product is Difficult to Crystallize or Precipitate Inappropriate Solvent for Workup: The choice of solvent for precipitating the crude product is important.After the reaction, pouring the hot mixture into a non-polar solvent like toluene can facilitate the precipitation of the crude product.[1]
Supersaturation during Recrystallization: The solution may be supersaturated, preventing crystal formation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Low Purity After Recrystallization Inefficient Removal of Impurities: The chosen recrystallization solvent may not be optimal for separating the product from specific impurities.Perform a second recrystallization or try a different solvent or solvent system. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities.
Co-precipitation of Byproducts: If significant amounts of byproducts are present, they may co-precipitate with the desired product.Consider a chromatographic purification step (e.g., column chromatography) before the final recrystallization if the crude product is highly impure.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Derivatives in Conrad-Limpach Synthesis

SolventBoiling Point (°C)Typical Yield (%)Reference
None (Neat)-< 30[2]
Mineral Oil> 300Up to 95[2]
Diphenyl Ether259High[3]
Dowtherm A257High[3]

Note: The yields are generalized from the literature for Conrad-Limpach synthesis of 4-hydroxyquinolines and serve as an illustrative guide. Actual yields for this compound may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Conrad-Limpach Reaction

This protocol is adapted from a similar procedure for a 3-substituted 4-hydroxy-1-methylquinolin-2-one.[1]

Materials:

  • N-methylaniline

  • Diethyl methylmalonate

  • High-boiling point inert solvent (e.g., mineral oil)

  • Toluene

  • Aqueous sodium hydroxide solution (e.g., 0.5 M)

  • 10% Hydrochloric acid

  • Ethanol (for recrystallization)

  • Activated carbon (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and a mechanical stirrer, combine N-methylaniline (1.0 equivalent) and diethyl methylmalonate (1.05 equivalents) in a high-boiling point solvent.

  • Thermal Condensation: Gradually heat the reaction mixture in a suitable heating mantle or metal bath to 250-270°C.

  • Ethanol Removal: Maintain this temperature and continue stirring. Ethanol will begin to distill from the reaction mixture. The reaction is typically complete when the distillation of ethanol ceases (usually after 3-6 hours).

  • Workup: Carefully pour the hot reaction mixture into a beaker containing toluene with vigorous stirring. Allow the mixture to cool to room temperature, which should induce the precipitation of the crude product.

  • Isolation of Crude Product: Collect the precipitate by filtration.

  • Base Wash: Dissolve the crude solid in an aqueous sodium hydroxide solution. Wash the aqueous solution with toluene to remove any non-acidic impurities.

  • Acidification and Precipitation: Treat the aqueous layer with activated carbon to decolorize, if necessary, and then filter. Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. The this compound will precipitate as a white solid.

  • Final Purification: Collect the solid by filtration, wash with water, and dry. For further purification, recrystallize the crude product from ethanol.

Visualizations

Synthesis_Pathway N_methylaniline N-Methylaniline intermediate Schiff Base Intermediate N_methylaniline->intermediate + Diethyl methylmalonate (Condensation) diethyl_methylmalonate Diethyl methylmalonate diethyl_methylmalonate->intermediate product 4-Hydroxy-3-methyl- quinolin-2(1H)-one intermediate->product Thermal Cyclization (~250°C, -EtOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_temp Is Reaction Temperature Consistently ~250°C? start->check_temp increase_temp Increase and stabilize heating. check_temp->increase_temp No check_solvent Is a High-Boiling Inert Solvent Used? check_temp->check_solvent Yes increase_temp->check_temp use_solvent Switch to Mineral Oil or Dowtherm A. check_solvent->use_solvent No check_reagents Are Starting Materials of High Purity? check_solvent->check_reagents Yes use_solvent->check_solvent purify_reagents Purify/distill reagents before use. check_reagents->purify_reagents No check_etoh Is Ethanol being Effectively Removed? check_reagents->check_etoh Yes purify_reagents->check_reagents improve_distillation Ensure efficient distillation setup. check_etoh->improve_distillation No end Yield Improved check_etoh->end Yes improve_distillation->check_etoh

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-Hydroxyquinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-hydroxyquinolin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My crude product is a complex mixture with multiple spots on TLC. How can I simplify the purification process?

Answer: A complex crude mixture often indicates the presence of unreacted starting materials, by-products, or degradation products. Before proceeding to column chromatography, it's advisable to perform a liquid-liquid extraction to remove some of these impurities.

  • Initial Work-up: After quenching the reaction, an aqueous work-up is typically performed. The precipitate is then filtered and washed with water.[1]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, washing with a mild aqueous acid (e.g., dilute HCl) can help remove basic impurities.

  • Solvent Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective preliminary purification step. Common solvents for trituration include diethyl ether or hexanes.

I'm having trouble getting good separation with column chromatography. What solvent systems are recommended?

Answer: The choice of solvent system for column chromatography is critical for achieving good separation. For 4-hydroxyquinolin-2-one derivatives, a variety of solvent systems have been successfully employed, typically using silica gel as the stationary phase.[1][2][3] The polarity of the mobile phase can be adjusted based on the polarity of your specific derivative.

Below is a table summarizing common solvent systems used for the column chromatography of 4-hydroxyquinolin-2-one derivatives.

Solvent System (Mobile Phase) Ratio Notes
Dichloromethane (DCM) : Methanol (MeOH)19:1Effective for moderately polar derivatives.[2]
Dichloromethane (DCM) : Methanol (MeOH)9:1Suitable for more polar derivatives.[2]
Dichloromethane (DCM) : Ethanol (EtOH)4:1An alternative polar solvent system.[2]
Ethyl Acetate (EtOAc) in Hexanes5%Ideal for less polar derivatives.[1]
Dichloromethane (DCM) : Methanol (MeOH)98:2Useful for fine-tuning the separation of closely related compounds.[3]

It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC) before performing column chromatography.

My compound is poorly soluble in common chromatography solvents. What can I do?

Answer: Poor solubility can be a significant challenge. Here are a few strategies to address this issue:

  • Solvent Screening: Test the solubility of your compound in a range of solvents. Sometimes, a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the loading solution to improve solubility. However, be cautious as these solvents can affect the separation on the column.

  • Dry Loading: If solubility is very low, consider dry loading the sample onto the column. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.

  • Alternative Chromatography: If silica gel chromatography is not effective, consider reverse-phase chromatography (e.g., with C18 silica) using polar solvent systems like water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.

My recrystallization attempts are failing. What are some suitable recrystallization solvents?

Answer: Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

Solvent Notes
Ethanol (EtOH)A common choice for recrystallizing polar quinolinone derivatives.[2]
Methanol (MeOH)Another effective alcohol for recrystallization.[4]
Diethyl Ether (Et₂O)Can be used for less polar compounds or as an anti-solvent in a solvent pair system.[2]
Ether/Hexane MixtureA solvent pair that can be effective for inducing crystallization.[4]

If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (refer to the table above).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. For poorly soluble compounds, use the dry loading method described in FAQ #3.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][2][3]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (refer to the table above).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][4]

Visualizations

Workflow and Troubleshooting Diagrams

PurificationWorkflow start Crude Product extraction Liquid-Liquid Extraction (Acid-Base Wash) start->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General purification workflow for 4-hydroxyquinolin-2-one derivatives.

TroubleshootingFlowchart start Purification Issue chrom_issue Poor Separation in Column Chromatography? start->chrom_issue No recryst_issue Recrystallization Fails? start->recryst_issue Yes change_solvent Optimize Solvent System (TLC Guided) chrom_issue->change_solvent Yes dry_load Poor Solubility? Try Dry Loading change_solvent->dry_load reverse_phase Still Poor Separation? Consider Reverse-Phase HPLC dry_load->reverse_phase screen_solvents Screen Single Solvents recryst_issue->screen_solvents Yes solvent_pair Try a Two-Solvent System screen_solvents->solvent_pair slow_cool Oiling Out? Cool Slowly/Seed Crystals solvent_pair->slow_cool

Caption: Troubleshooting flowchart for common purification challenges.

References

Technical Support Center: Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Conrad-Limpach reaction, which involves the thermal condensation of an aniline with a β-ketoester.

Problem 1: Low Yield of the Desired Product

Low yields of this compound can be attributed to several factors, from incomplete reaction to the formation of side products.

Possible Cause Suggested Solution
Incomplete Cyclization The thermal cyclization step is critical and requires high temperatures, typically around 250 °C. Ensure that the reaction temperature is maintained consistently. The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A can improve heat transfer and lead to higher yields.[1]
Suboptimal Reaction Time The reaction time for the initial condensation and the subsequent cyclization needs to be optimized. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
Formation of Side Products The formation of side products, such as N,N'-disubstituted malonamides, can significantly reduce the yield of the desired product. See the "Side Products" section below for more details on identification and mitigation.
Loss of Product During Work-up The product is soluble in aqueous base and precipitates upon acidification. Ensure complete dissolution in the basic solution and careful acidification to the isoelectric point to maximize precipitation. Washing the crude product with an appropriate solvent can help remove impurities without significant loss of the desired compound.[2]

Problem 2: Presence of a White, Insoluble Precipitate After Reaction

A common issue is the formation of a white solid that is insoluble in the aqueous sodium hydroxide solution used during the work-up.

Possible Cause Suggested Solution
Formation of N-methyl-N-phenylmethylmalonamide This side product arises from the reaction of N-methylaniline with two molecules of diethyl methylmalonate. It is generally insoluble in the aqueous base used to extract the desired 4-hydroxyquinolinone.
Identification and Removal This solid can be removed by filtration before the acidification of the aqueous layer.[3] The identity of the side product can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Prevention The formation of this side product can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the aniline relative to the malonate ester can sometimes favor the formation of the desired intermediate.

Problem 3: Product Purity Issues

Even after isolation, the product may be contaminated with starting materials or side products.

Suggested Solution
Recrystallization
Chromatography
Washing

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the Conrad-Limpach synthesis. This reaction involves the condensation of N-methylaniline with diethyl methylmalonate to form an intermediate enamine, which is then cyclized at high temperatures to yield the desired 4-hydroxyquinolin-2-one.[1][4]

Q2: What are the key reaction parameters to control in the Conrad-Limpach synthesis?

A2: The critical parameters are temperature and reaction time. The initial condensation is typically carried out at a lower temperature, while the cyclization requires significantly higher temperatures (around 250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step.[1] The choice of a high-boiling, inert solvent is also crucial for achieving high yields.[1]

Q3: What are the expected side products in this synthesis?

A3: The primary side product is often the corresponding N,N'-disubstituted malonamide, in this case, N-methyl-N-phenylmethylmalonamide. This is formed from the reaction of the aniline with two molecules of the malonate ester. Additionally, incomplete cyclization can leave unreacted enamine intermediate in the product mixture. At lower reaction temperatures during cyclization, the formation of a 2-quinolone isomer (Knorr product) is a possibility, although the Conrad-Limpach conditions generally favor the 4-quinolone.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC would need to be developed, but a mixture of ethyl acetate and hexane is often a good starting point.

Q5: What is the role of the aqueous sodium hydroxide work-up?

A5: The 4-hydroxyquinolin-2-one product is acidic due to the enolic hydroxyl group and will deprotonate in the presence of a base like sodium hydroxide to form a water-soluble sodium salt. This allows for its separation from non-acidic impurities, such as the malonamide side product and unreacted starting materials, which will remain in an organic phase (like toluene).[2][3] Subsequent acidification of the aqueous layer reprotonates the product, causing it to precipitate out of solution.

Experimental Protocols

Synthesis of this compound via Conrad-Limpach Reaction

This protocol is adapted from established procedures for similar 4-hydroxyquinolin-2-ones.[2][3]

Materials:

  • N-methylaniline

  • Diethyl methylmalonate

  • Mineral oil (or another suitable high-boiling solvent)

  • Toluene

  • 0.5 M Sodium hydroxide solution

  • 10% Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation head, combine N-methylaniline (1.0 eq) and diethyl methylmalonate (1.05 eq).

  • Heat the mixture with stirring in an oil bath to approximately 140-150 °C for 1-2 hours. Ethanol will begin to distill from the reaction mixture.

  • Cyclization: After the initial condensation, add a high-boiling solvent such as mineral oil to the reaction mixture.

  • Increase the temperature to 250-270 °C and maintain it for 3-4 hours, or until the distillation of ethanol ceases.

  • Work-up: Carefully pour the hot reaction mixture into a beaker containing toluene and allow it to cool to room temperature. The crude product may precipitate.

  • To the cooled mixture, add 0.5 M aqueous sodium hydroxide solution and stir vigorously. The desired product should dissolve in the aqueous layer, while insoluble side products may remain as a solid or in the toluene layer.

  • Filter the mixture to remove any insoluble material.

  • Separate the aqueous layer and wash it with toluene (2 x 50 mL) to remove any remaining organic impurities.

  • Treat the aqueous layer with activated charcoal to decolorize, if necessary, and then filter.

  • Slowly acidify the aqueous solution with 10% hydrochloric acid with stirring until the product precipitates completely.

  • Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it.

  • The crude product can be further purified by recrystallization from ethanol.

Visualizations

Synthesis_Pathway NMA N-Methylaniline Intermediate Enamine Intermediate NMA->Intermediate + DEM - EtOH SideProduct N-methyl-N-phenyl- methylmalonamide NMA->SideProduct + 2x DEM - 2x EtOH DEM Diethyl Methylmalonate Product 4-Hydroxy-3-methyl- quinolin-2(1H)-one Intermediate->Product High Temp. Cyclization

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution Start Experiment Start CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes Recrystallize Recrystallize/Chromatography ImpureProduct->Recrystallize Yes End Pure Product ImpureProduct->End No SideProductFormation Side Product Formation? IncompleteReaction->SideProductFormation No OptimizeTempTime Increase Temp/Time IncompleteReaction->OptimizeTempTime Yes SideProductFormation->ImpureProduct No ModifyStoichiometry Adjust Stoichiometry SideProductFormation->ModifyStoichiometry Yes OptimizeTempTime->CheckYield ModifyStoichiometry->CheckYield Recrystallize->End

Caption: A troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Condensation 1. Condensation of N-methylaniline and diethyl methylmalonate Cyclization 2. High-temperature cyclization Condensation->Cyclization Quench 3. Quench in Toluene Cyclization->Quench BaseExtraction 4. Basic Extraction (NaOH) Quench->BaseExtraction Separation 5. Separate Layers BaseExtraction->Separation Acidification 6. Acidification (HCl) Separation->Acidification Filtration 7. Filtration Acidification->Filtration Washing 8. Washing Filtration->Washing Drying 9. Drying Washing->Drying Recrystallization 10. Recrystallization Drying->Recrystallization

Caption: A step-by-step workflow for the synthesis and purification process.

References

Quinolinone Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses general questions and common issues encountered during the synthesis of quinolinone derivatives.

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields are a common issue and can stem from several factors. Here are the primary areas to troubleshoot:

  • Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, demand high temperatures for cyclization, often over 250°C.[1] Such high temperatures can lead to product decomposition. Conversely, some modern catalyzed reactions can proceed at ambient temperatures, and excessive heat may be detrimental.[2] It is crucial to carefully control and optimize the temperature.

  • Solvent Choice: The solvent can significantly impact reaction yield. For high-temperature thermal cyclizations, using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can dramatically improve yields.[1][3]

  • Catalyst and Reagents: The choice, purity, and activity of catalysts and reagents are critical.[1][4] For instance, in the Friedländer synthesis, various acid or base catalysts can be used, and their efficiency varies with the substrate.[1] Ensure reagents are pure and dry, as contaminants like water can inhibit acid-catalyzed reactions.[2]

  • Reaction Time: Incomplete reactions will lead to low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product decomposition from prolonged heating.[1][4]

  • Atmosphere: Some reactions are sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am observing the formation of multiple side products. What are the likely causes and solutions?

A2: Side product formation is a frequent challenge. The cause is highly dependent on the specific synthesis method:

  • Polymerization/Tar Formation: In reactions like the Skraup and Doebner-von Miller syntheses, the harsh acidic conditions and high temperatures can cause the polymerization of α,β-unsaturated carbonyl compounds, leading to tar formation.[5][6] Using a moderator like ferrous sulfate in the Skraup synthesis can make the reaction less violent and reduce charring.[6] For the Doebner-von Miller reaction, using a biphasic medium can sequester the carbonyl compound and reduce polymerization.[6][7]

  • Self-Condensation: In the base-catalyzed Friedländer synthesis, the ketone starting material can undergo self-condensation (an aldol reaction).[5] To minimize this, you can try slowly adding the ketone to the reaction mixture or using milder reaction conditions.[5]

  • Competing Cyclization: In the Knorr synthesis, you might see the formation of a 4-hydroxyquinoline as a competing product depending on the reaction conditions.[4] Careful control over temperature and acid catalyst is necessary.

Q3: I am struggling with poor regioselectivity in my synthesis. How can I improve it?

A3: Poor regioselectivity is a common problem when using unsymmetrical starting materials.[1]

  • Friedländer & Combes Synthesis: When using an unsymmetrical ketone or β-diketone, condensation can occur on either side of the carbonyl group.[1][5] Regioselectivity can be influenced by the choice of catalyst, steric hindrance on the substrates, and reaction temperature.[6][8] For example, introducing a directing group on the ketone can control the cyclization site.[8]

  • Camps Cyclization: This reaction can produce a mixture of quinolin-2-one and quinolin-4-one isomers. The selectivity is highly dependent on the base and solvent. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[1][3]

  • Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, often resulting in a mixture of products. The outcome is generally controlled by both steric and electronic factors.[3]

Q4: What are the best practices for purifying quinolinone products?

A4: The purification of quinolinones can be challenging due to their polarity and potential for decomposition, especially on acidic silica gel.[4]

  • Recrystallization: This is an effective final step to obtain a highly pure product if a suitable solvent system can be found.[9]

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent product degradation.[4]

  • Solvent Washing: For products that are poorly soluble, washing the crude solid with a solvent like ether can be an effective way to remove more soluble impurities.[4]

  • Steam Distillation: For crude products from classical syntheses like the Skraup reaction, which often result in tarry mixtures, steam distillation can be a very effective method to isolate the volatile quinoline product.[2][5][9]

Troubleshooting Guides for Specific Syntheses

Synthesis MethodCommon ProblemPotential Cause(s)Suggested Solution(s)
Skraup Synthesis The reaction is extremely vigorous and hard to control; significant tar formation occurs.[6]Highly exothermic nature of the reaction; polymerization of intermediates under harsh acidic and oxidizing conditions.[6][7]Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6] Control the rate of sulfuric acid addition with efficient cooling. Avoid excessively high temperatures.[6]
Friedländer Synthesis Low yield due to aldol side products; poor regioselectivity with unsymmetrical ketones.[5][8]Self-condensation of the ketone reactant under basic conditions; lack of directing factors for cyclization.[5]To avoid aldol condensation, use milder conditions (e.g., gold catalyst at lower temperatures) or slowly add the ketone.[5] To control regioselectivity, use specific amine catalysts or modify the substrate with a directing group.[8]
Conrad-Limpach / Knorr Synthesis Low yield; formation of undesired regioisomer (4-hydroxyquinoline vs. 2-hydroxyquinoline).[1][4]High temperatures (>250°C) required for cyclization can cause decomposition; reaction conditions dictate cyclization pathway.[1][3]Use a high-boiling inert solvent (e.g., Dowtherm A) to improve yields at high temperatures.[3] Carefully control the reaction conditions (acid strength, temperature) as the Knorr synthesis (sulfuric acid, lower temp) favors the 2-hydroxyquinoline.[4]
Camps Cyclization A mixture of quinolin-2-one and quinolin-4-one isomers is formed.[1]Two possible modes of cyclization can occur; the pathway is directed by the base and solvent.[1][10]Vary the base strength. A stronger base (e.g., NaOH) often favors the quinolin-4-one, while a weaker base (e.g., Cs₂CO₃) may favor the quinolin-2-one.[3][10]
Pfitzinger Synthesis The reaction produces a thick, intractable tar, making product isolation difficult.[11]Self-condensation of the carbonyl compound (especially aldehydes) under strongly basic and high-temperature conditions.[11]Optimize the base concentration and reaction temperature. Slowly add the carbonyl compound to the basic isatin solution to keep its concentration low.[11]

Quantitative Data on Reaction Condition Optimization

Table 1: Effect of Base on Regioselectivity in Camps Cyclization (Representative data based on literature descriptions)

EntrySubstrateBaseSolventTemp (°C)Quinolin-4-one:Quinolin-2-one RatioReference
1N-(2-acetylphenyl)but-2-enamideNaOH (strong)EthanolReflux95 : 5[3]
2N-(2-acetylphenyl)but-2-enamideCs₂CO₃ (weak)DMF10010 : 90[10]
3o-AcylaminoacetophenoneKOHMethanolRefluxMajor Product: Quinolin-4-one[1]

Table 2: Effect of Solvent on Yield in Conrad-Limpach Synthesis (Representative data based on literature descriptions)

EntryReactantsSolventTemp (°C)Yield (%)Reference
1Aniline + Ethyl AcetoacetateNone (Neat)250< 30[3]
2Aniline + Ethyl AcetoacetateMineral Oil250~90[1][3]
3Aniline + Ethyl AcetoacetateDowtherm A250up to 95[3]

Experimental Protocols

Protocol 1: Catalyzed Friedländer Synthesis [1]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Knorr Quinoline Synthesis of 2-Hydroxyquinoline [4]

  • Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.

  • Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid.

  • Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry.

Protocol 3: Palladium-Catalyzed Synthesis of Quinolin-2(1H)-ones [10]

  • To a reaction vessel, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).

  • Add sodium acetate (NaOAc, 6.0 mmol) as the base and anhydrous dimethylformamide (DMF) as the solvent.

  • Place the vessel under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 100 °C and stir for 20 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

Visualizations

G start Low Yield Observed check_sm Check Starting Materials start->check_sm check_params Analyze Reaction Parameters start->check_params check_iso Review Product Isolation start->check_iso purity Impure Reactants? check_sm->purity Purity, Moisture temp Suboptimal Temp? check_params->temp purification Purification Loss? check_iso->purification stoich Incorrect Stoichiometry? purity->stoich No optimize Optimize Conditions purity->optimize Yes stoich->optimize Yes solvent Wrong Solvent? temp->solvent No temp->optimize Yes catalyst Catalyst Inactive? solvent->catalyst No solvent->optimize Yes time Incorrect Time? catalyst->time No catalyst->optimize Yes time->optimize Yes decomp Product Decomposition? purification->decomp No purification->optimize Yes decomp->optimize Yes

Caption: A general troubleshooting workflow for addressing low yields.

G cluster_conditions Reaction Conditions cluster_pathways Deprotonation & Cyclization Pathways cluster_products Major Product start Camps Cyclization (o-Acylaminoacetophenone) strong_base Strong Base (e.g., NaOH, KOH) weak_base Weaker Base (e.g., Cs₂CO₃) path_a Favors Deprotonation at Ketone α-Position strong_base->path_a influences path_b Favors Deprotonation at Amide CH₂ Position weak_base->path_b influences prod_4_one Quinolin-4-one path_a->prod_4_one leads to prod_2_one Quinolin-2-one path_b->prod_2_one leads to

Caption: Factors influencing regioselectivity in the Camps cyclization.

References

overcoming poor solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinolinone core is a rigid, bicyclic aromatic system that is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules, further contributing to its poor solubility. The presence of the methyl group adds to its lipophilic character, as indicated by a predicted LogP value of 1.54210.[2]

Q2: My compound precipitates out of the DMSO stock solution when I dilute it in my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high concentration of organic solvent (like DMSO), it becomes insoluble when the solvent is diluted in the aqueous buffer, exceeding its thermodynamic solubility limit in that mixed solvent system.[3] Here are several strategies to address this:

  • Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[4]

  • Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[4]

  • Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO percentage in your assay can help maintain solubility. However, it is critical to first determine the DMSO tolerance of your specific cell line or assay, as DMSO can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[4]

  • Use Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogeneous suspension.[4]

  • Pre-warm the Assay Medium: Adding the compound to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[5]

Q3: What are some alternative solvents or solubilizing agents I can use?

A3: If DMSO is not suitable or sufficient, several other strategies can be employed to enhance the solubility of this compound:

  • Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can be used.[6] These are often used in combination with DMSO.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent aqueous solubility.[7][8]

  • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the poorly soluble compound, aiding in its solubilization.[1]

  • pH Modification: Since this compound has a hydroxyl group, its solubility may be pH-dependent. Adjusting the pH of the buffer (if compatible with the assay) could improve solubility. For quinoline derivatives, which are often weakly basic, decreasing the pH can form a more soluble salt.[6]

Q4: How can I determine the maximum soluble concentration of my compound for an experiment?

A4: A pragmatic approach is to perform a kinetic solubility assessment. This can be done by preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then serially diluting it into your final aqueous assay buffer. The highest concentration that remains visually clear of precipitation after a defined incubation period (e.g., 1-2 hours) can be considered the working maximum for your assay.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.
  • Possible Cause: Poor solubility leading to variable concentrations of the active compound.

  • Solution:

    • Visually inspect your assay plates for any signs of precipitation after adding the compound.

    • Re-evaluate your solubilization strategy. Consider using a combination of co-solvents or adding a solubilizing agent like cyclodextrin.

    • Prepare fresh stock solutions for each experiment to avoid issues with stock solution stability.

    • Include a positive control compound with known good solubility to ensure the assay itself is performing correctly.

Issue 2: Compound appears to have low or no activity.
  • Possible Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.

  • Solution:

    • Attempt to increase the solubility using the methods described in the FAQs (e.g., co-solvents, pH adjustment).

    • Quantify the amount of dissolved compound in your final assay medium using a suitable analytical method like HPLC, if feasible.

    • Consider using a formulation approach, such as creating a solid dispersion or a nanosuspension, for more advanced studies.[9]

Quantitative Data

Solubilization TechniqueSolvent SystemIllustrative Fold Increase in Aqueous SolubilityImportant Considerations
Co-solvency 10% PEG 400 in Water10 - 100 foldThe concentration of the co-solvent must be optimized and validated for compatibility with the biological assay.[1]
Cyclodextrin Complexation 5% HP-β-CD in Water50 - 500 foldThe type of cyclodextrin and its concentration need to be optimized.[10]
pH Adjustment Aqueous Buffer pH 4-6Variable (highly dependent on pKa)The final pH must be compatible with the biological system under investigation.[6]
Use of Surfactants 0.1% Tween 80 in Water5 - 50 foldSurfactant concentration should be kept above the critical micelle concentration but below levels that cause cellular toxicity.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a common starting point for most in vitro biological assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound powder in a chemical fume hood.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.75 mg of this compound powder into the tube.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (175.18 g/mol ) * (1000 mg/g) = 1.75 mg/mL

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.[11]

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol outlines the dilution of the DMSO stock solution into a complete cell culture medium for treating cells.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in the complete cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.[11]

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.

  • Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.

  • Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cells in the assay plate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm dissolve->vortex aliquot Aliquot & Store vortex->aliquot thaw Thaw Stock aliquot->thaw intermediate Intermediate Dilution (in pre-warmed medium) thaw->intermediate final Final Dilution (in pre-warmed medium) intermediate->final add_to_cells Add to Cells final->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Experimental workflow for preparing this compound for biological assays.

Troubleshooting decision tree for compound precipitation issues.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellResponse Cell Proliferation, Survival, Growth mTOR->CellResponse Compound Quinolinone Derivative (e.g., this compound) Compound->PI3K inhibits

Potential signaling pathway (PI3K/Akt/mTOR) that may be modulated by quinolinone derivatives.

References

troubleshooting low potency in anticancer assays of quinolinone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low potency with quinolinone analogs in anticancer assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinolinone analog shows lower than expected potency (high IC50 value) in my cell-based anticancer assay. What are the potential causes?

Low potency can stem from several factors, ranging from issues with the compound itself to the specifics of the assay setup. A systematic approach to troubleshooting is crucial.

  • Compound-Related Issues:

    • Solubility: Quinolinone analogs can have poor aqueous solubility, leading to precipitation in the culture medium and a lower effective concentration than intended.

    • Stability: The compound may be unstable in the assay medium, degrading over the incubation period (e.g., 24-72 hours).

    • Purity: Impurities in the compound stock could interfere with its activity or be cytotoxic themselves, confounding the results.

  • Assay-Related Issues:

    • Cell Line Selection: The target of your quinolinone analog may not be expressed, may be mutated, or may not be a critical survival pathway in the selected cancer cell line.

    • Assay Conditions: Factors like cell density, serum concentration in the medium, and the type of viability assay used (e.g., metabolic vs. membrane integrity) can significantly impact the results.

    • Incubation Time: The compound may require a longer incubation time to exert its cytotoxic or cytostatic effects.

A general troubleshooting workflow is presented below to help identify the root cause of the low potency.

G cluster_Start Start: Low Potency Observed cluster_Compound Compound Integrity Checks cluster_Assay Assay Parameter Optimization start Low Potency (High IC50) solubility Check Compound Solubility start->solubility Is compound precipitating? stability Assess Compound Stability in Medium solubility->stability Soluble resolved Potency Improved solubility->resolved Insoluble (Modify formulation) purity Verify Compound Purity (e.g., LC-MS) stability->purity Stable stability->resolved Unstable (Shorten assay time) cell_line Validate Target in Cell Line (e.g., WB) purity->cell_line Pure purity->resolved Impure (Re-synthesize/purify) incubation Optimize Incubation Time cell_line->incubation Target Present cell_line->resolved Target Absent (Change cell line) cell_density Test Different Cell Densities incubation->cell_density cell_density->resolved

Caption: Troubleshooting workflow for low potency of quinolinone analogs.

Q2: How can I determine if my quinolinone analog is soluble in my cell culture medium?

You can assess solubility using a few different methods:

  • Visual Inspection: Prepare the highest concentration of your compound in the medium. Vortex and let it sit for a period of time. Visually inspect for any precipitate or cloudiness against a dark background. You can also check for precipitates under a microscope.

  • Turbidimetric Assay: Use a plate reader to measure the absorbance or scattering of light at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the vehicle control indicates precipitation.

Table 1: Example Turbidimetric Solubility Data
Compound Concentration (µM) Absorbance (650 nm)
0 (Vehicle Control)0.05
10.06
50.07
100.15
200.45
500.98
In this example, a significant increase in absorbance is seen at 10 µM and above, suggesting precipitation.

Q3: My compound seems to be degrading in the culture medium. How can I check for stability?

Compound stability can be assessed by incubating the compound in the culture medium under assay conditions (e.g., 37°C, 5% CO2) and measuring its concentration at different time points using analytical methods.

  • Experimental Protocol: See "Protocol 2: Compound Stability Assessment" below.

  • Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation.

Table 2: Example Compound Stability Data (via LC-MS)
Incubation Time (hours) Remaining Compound (%)
0100%
698%
2475%
4840%
7215%
This data suggests the compound is significantly degrading over a typical 72-hour assay period.

Q4: Could the specific cancer cell line I'm using be the reason for the low potency?

Absolutely. The efficacy of a targeted agent like a quinolinone analog is highly dependent on the molecular profile of the cancer cells.

  • Target Expression: The protein target of your compound might be absent or expressed at very low levels in your chosen cell line.

  • Target Mutation: The target protein could have a mutation that prevents your compound from binding effectively.

  • Redundant Pathways: The cancer cells may have compensatory signaling pathways that bypass the inhibition caused by your compound.

The diagram below illustrates a hypothetical signaling pathway targeted by a quinolinone analog and potential resistance mechanisms.

G cluster_Pathway Hypothetical Signaling Pathway cluster_Intervention Intervention & Resistance GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor TargetKinase Target Kinase (e.g., PI3K, AKT) Receptor->TargetKinase Downstream Downstream Effector (e.g., mTOR) TargetKinase->Downstream Mutation Target Mutation (Drug resistant) TargetKinase->Mutation Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinolinone Quinolinone Analog Quinolinone->TargetKinase Inhibition Bypass Bypass Pathway Activation Bypass->Downstream Activation

stability issues of 4-Hydroxy-3-methylquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methylquinolin-2(1H)-one. The information provided is designed to address common stability issues that may be encountered during experimental work.

Troubleshooting Guide: Stability Issues in Solution

Unexpected experimental results, such as loss of activity, changes in absorbance, or the appearance of unknown peaks in analytical chromatograms, may be attributable to the degradation of this compound. This guide provides a systematic approach to identifying and mitigating potential stability problems.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results check_purity Verify Purity of Starting Material start->check_purity check_solution_prep Review Solution Preparation Protocol check_purity->check_solution_prep assess_photostability Assess Photostability check_solution_prep->assess_photostability protect_from_light Protect Solution from Light (e.g., amber vials, cover with foil) assess_photostability->protect_from_light Degradation Observed assess_oxidation Evaluate Susceptibility to Oxidation assess_photostability->assess_oxidation No Degradation protect_from_light->assess_oxidation use_deoxygenated_solvents Use Deoxygenated Solvents and/or Inert Atmosphere (N2, Ar) assess_oxidation->use_deoxygenated_solvents Degradation Observed assess_ph_stability Investigate pH-Dependent Stability assess_oxidation->assess_ph_stability No Degradation use_deoxygenated_solvents->assess_ph_stability adjust_ph Adjust pH to a More Stable Range (if possible) assess_ph_stability->adjust_ph Degradation Observed assess_temp_stability Examine Temperature Effects assess_ph_stability->assess_temp_stability No Degradation adjust_ph->assess_temp_stability control_temperature Control Temperature (e.g., use ice bath, refrigerated autosampler) assess_temp_stability->control_temperature Degradation Observed re_evaluate Re-evaluate Experiment with Optimized Conditions assess_temp_stability->re_evaluate No Degradation control_temperature->re_evaluate

Caption: Troubleshooting workflow for identifying and addressing stability issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color over time. What could be the cause?

A1: A change in solution color is often an indicator of chemical degradation. For quinolinone-type structures, this can be due to oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light by using amber vials or by wrapping the container in aluminum foil. Additionally, consider using deoxygenated solvents to minimize oxidation.

Q2: I am observing a decrease in the concentration of my compound in solution over a short period, even when stored in the dark. What should I investigate?

A2: If photodegradation has been ruled out, other potential causes for a decrease in concentration include hydrolysis and adsorption to the container surface. The stability of this compound can be influenced by the pH of the solution. We recommend performing a simple pH stability study (see Experimental Protocols) to determine if your buffer system is contributing to degradation. If adsorption is suspected, consider using different types of vials (e.g., polypropylene instead of glass).

Q3: Are there any known incompatible solvents or additives for this compound?

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of related quinolinone compounds, potential degradation pathways could involve oxidation of the quinolinone ring or hydrolysis of the amide bond within the ring. Photodegradation may lead to the formation of dimers or other complex photoproducts.

Potential Degradation Pathway

Degradation_Pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products (e.g., ring-opened carboxylic acid) parent->hydrolysis H+ or OH- oxidation Oxidation Products (e.g., hydroxylated derivatives) parent->oxidation O2, light, metal ions photodegradation Photodegradation Products (e.g., dimers, rearranged isomers) parent->photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Quantitative Data Summary

Currently, there is a lack of published quantitative stability data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.

ConditionSolvent/BufferTemperature (°C)Light ExposureHalf-life (t½)Degradation Products Observed
pH 3 Citrate Buffer25AmbientUser DataUser Data
pH 7 Phosphate Buffer25AmbientUser DataUser Data
pH 9 Borate Buffer25AmbientUser DataUser Data
pH 7 Phosphate Buffer4DarkUser DataUser Data
pH 7 Phosphate Buffer25DarkUser DataUser Data
pH 7 Phosphate Buffer40DarkUser DataUser Data

Experimental Protocols

Protocol 1: Preliminary Photostability Assessment

Objective: To determine if this compound is sensitive to light in a specific solvent system.

Methodology:

  • Prepare a stock solution of the compound in the desired solvent at a known concentration.

  • Divide the solution into two aliquots.

  • Transfer one aliquot to a clear glass vial (or other transparent container) and the other to an amber glass vial of the same size.

  • Expose both vials to ambient laboratory light conditions for a defined period (e.g., 24 hours).

  • At regular intervals (e.g., 0, 4, 8, 24 hours), take a sample from each vial and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.

  • Compare the concentration profiles of the compound in the clear and amber vials. A significantly faster decrease in concentration in the clear vial indicates photosensitivity.

Protocol 2: pH-Dependent Stability Evaluation

Objective: To assess the stability of the compound at different pH values.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

  • Spike a small volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze for the remaining concentration of the parent compound using a validated analytical method.

  • Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant can be determined from the slope of the line, and the half-life can be calculated.

Protocol 3: Assessment of Oxidative Stability

Objective: To determine if the compound is susceptible to oxidation.

Methodology:

  • Prepare the solution of the compound in the desired solvent system.

  • Divide the solution into three portions.

  • Portion 1 (Control): Store under normal atmospheric conditions.

  • Portion 2 (Inert Atmosphere): Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, then seal the container and maintain it under the inert atmosphere.

  • Portion 3 (Oxidative Stress): Add a small amount of a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).

  • Incubate all three solutions under the same temperature and light conditions.

  • Monitor the concentration of the parent compound in each solution over time using a suitable analytical method. A faster degradation rate in the control and/or oxidative stress samples compared to the inert atmosphere sample suggests susceptibility to oxidation.

Technical Support Center: Strategies to Reduce Toxicity of Quinolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common toxicity issues encountered during experiments with quinolinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities associated with quinolinone-based compounds?

A1: Quinolinone-based compounds, particularly fluoroquinolones, are associated with a range of adverse effects. The most frequently reported toxicities include gastrointestinal reactions (nausea, vomiting, diarrhea), central nervous system (CNS) effects (dizziness, headache, insomnia), and skin reactions.[1][2][3] More severe, though rarer, adverse reactions can include cardiotoxicity (QT interval prolongation), phototoxicity, hepatotoxicity, and tendon damage.[3][4]

Q2: How can I strategically modify the structure of my quinolinone compound to reduce its toxicity?

A2: The toxicity of quinolinone derivatives is highly dependent on the functional groups attached to the quinoline core.[5] Several chemical modification strategies can be employed:

  • Functional Group Modification: Altering substituents at different positions on the quinolinone ring can significantly impact toxicity. For example, the presence of a halogen atom at position 8 has been linked to a higher potential for phototoxicity.[3]

  • Bioisosteric Replacement: This medicinal chemistry strategy involves replacing a functional group with another that has similar physicochemical properties to improve the compound's toxicity profile without losing efficacy.[6][7] For instance, replacing a hydrogen atom with fluorine can modulate metabolic stability.[8]

  • Glycoconjugation: Attaching sugar moieties to the quinolinone scaffold can sometimes improve selectivity for target cells, potentially reducing toxicity to normal cells.[9]

  • Structural Hybridization: Creating hybrid molecules by combining the quinolinone scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.[9]

Q3: What is a prodrug strategy, and can it be used to minimize the toxicity of my quinolinone compound?

A3: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome limitations such as poor solubility, absorption, and toxicity.[10] For quinolinone-based compounds, a prodrug strategy has been successfully used to reduce CNS exposure and associated neurological side effects by designing a molecule with lower blood-brain barrier penetration that is later metabolized to the active form.[11]

Q4: My quinolinone compound shows significant cardiotoxicity. What are the potential mechanisms, and how can I assess this?

A4: Cardiotoxicity associated with some quinolinones is often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolonged QT interval and potentially fatal arrhythmias like Torsade de Pointes.[10] To assess this, a hERG safety assay using patch-clamp electrophysiology is the gold standard.[4][10] This assay directly measures the inhibitory effect of a compound on the hERG channel current in cells expressing the channel.

Q5: I'm observing significant variability in my cell viability assay results. What could be the cause, and how can I troubleshoot it?

A5: Variability in cell viability assays can arise from several factors:

  • Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. Ensure a consistent and low final concentration of the solvent across all wells, including controls.[9]

  • Pipetting Technique: Inconsistent or aggressive pipetting can cause mechanical stress to cells, leading to cell death and inaccurate results.[9]

  • Plate Uniformity: "Edge effects" on microplates, where wells on the perimeter are more prone to evaporation and temperature fluctuations, can lead to variability. It is advisable to avoid using the outer wells for critical measurements.[9]

  • Cell Seeding Density: An inappropriate cell seeding density can affect the outcome of the assay. Too low a density may result in less noticeable drug effects, while too high a density can lead to cell death from overcrowding.[6]

Data Presentation: Comparative Cytotoxicity of Quinolinone Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against different cancer cell lines, providing a comparative view of their cytotoxic potency.

Table 1: IC50 Values of Quinoline-8-Sulfonamide Derivatives [5][11]

Compound/DerivativeCancer TypeCell LineIC50 (µM)
Derivative 9aAmelanotic MelanomaC32520
Derivative 9aMelanomaCOLO829376
Derivative 9aBreast AdenocarcinomaMDA-MB-231609
Derivative 9aGlioblastomaU87-MG756
Derivative 9aLung AdenocarcinomaA549496
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesColon CancerHCT-1164 - 43
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesBreast CancerMCF-74 - 43
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesCervical CancerHeLa4 - 43

Table 2: Acute Oral Toxicity (LD50) of a New Quinolone Antibacterial Agent (DV-7751a) [12]

Animal ModelAdministration RouteLD50 (mg/kg)
RatsOral>2000
MiceOral>2000
MonkeysOral>250
Rats (male)Intravenous (0.5 ml/min)118.8
Rats (female)Intravenous (0.5 ml/min)104 - 125
Mice (male)Intravenous184.7
Mice (female)Intravenous187.4

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of quinolinone-based compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][13]

Materials:

  • Quinolinone compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable formazan solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinolinone compound from the stock solution in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: hERG Safety Assay (Automated Patch Clamp)

This protocol provides a general overview of a hERG safety assay using an automated patch-clamp system.[10]

Instrumentation:

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • HEK293 cells stably transfected with the hERG channel

Procedure:

  • Cell Preparation:

    • Culture hERG-transfected HEK293 cells according to standard protocols.

    • Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Assay Execution:

    • The automated system will perform whole-cell patch-clamp recordings.

    • A voltage protocol is applied to elicit the hERG current.

    • The stability of the recording is assessed with an initial wash of extracellular solution.

    • The vehicle control (e.g., 0.1-0.5% DMSO) is applied for a baseline measurement.

    • The quinolinone compound is then applied, typically at increasing concentrations, to the same cell.

  • Data Acquisition and Analysis:

    • The system records the hERG current before and after the application of the test compound.

    • The percentage of inhibition of the hERG current is calculated for each concentration of the compound.

    • An IC50 value is determined from the concentration-response curve.

  • Quality Controls:

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.

    • Strict quality control criteria for seal resistance and pre-compound current are applied to ensure data validity.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)

This protocol describes a high-throughput fluorogenic assay to assess the potential of a quinolinone compound to inhibit major CYP450 enzymes.[14]

Materials:

  • Human liver microsomes or recombinant CYP450 enzymes

  • NADPH regenerating system

  • Fluorogenic CYP450-specific substrates

  • Quinolinone compound

  • Known CYP450 inhibitors (positive controls)

  • Multi-well plate fluorometer

Procedure:

  • Reaction Setup:

    • In a multi-well plate, combine the human liver microsomes or recombinant CYP enzyme, the NADPH regenerating system, and the specific fluorogenic substrate.

    • Add the quinolinone compound at various concentrations (typically in a serial dilution).

    • Include a vehicle control (no compound) and a positive control (a known inhibitor for that CYP isoform).

    • Also, include a negative control without the CYP450 enzyme to measure background fluorescence.

  • Incubation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C for a specific time, allowing the CYP enzyme to metabolize the fluorogenic substrate.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the fluorescence intensity using a multi-well plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis:

    • The fluorescent signal is directly proportional to the CYP450 activity.

    • Calculate the percentage of inhibition of CYP activity for each concentration of the quinolinone compound relative to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Toxicity Screening cluster_analysis Data Analysis & Decision Making start Quinolinone Compound cell_viability Cell Viability Assay (e.g., MTT, CCK-8) start->cell_viability Assess Cytotoxicity cyp_inhibition CYP450 Inhibition Assay start->cyp_inhibition Evaluate Drug-Drug Interaction Potential herg_assay hERG Safety Assay start->herg_assay Screen for Cardiotoxicity phototoxicity_assay Phototoxicity Assay (e.g., 3T3 NRU) start->phototoxicity_assay Determine Phototoxic Potential ic50 Determine IC50 Values cell_viability->ic50 cyp_inhibition->ic50 herg_assay->ic50 phototoxicity_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization (Chemical Modification) sar->lead_optimization

Caption: General workflow for in vitro toxicity screening of quinolinone compounds.

cardiotoxicity_pathway cluster_stress Cellular Stressors cluster_signaling Signaling Cascades cluster_outcome Cellular Outcome quinolinone Quinolinone Compound ros Reactive Oxygen Species (ROS) Generation quinolinone->ros induces p53 p53 Activation ros->p53 mapk p38/JNK MAPK Activation ros->mapk bcl2_ratio Increased Bax/Bcl-2 Ratio p53->bcl2_ratio mapk->bcl2_ratio mito_dysfunction Mitochondrial Dysfunction bcl2_ratio->mito_dysfunction apoptosis Cardiomyocyte Apoptosis mito_dysfunction->apoptosis cardiotoxicity Cardiotoxicity apoptosis->cardiotoxicity

Caption: Simplified signaling pathway of quinolinone-induced cardiotoxicity.

phototoxicity_mechanism cluster_trigger Initiation cluster_mediators Mediator Generation cluster_response Inflammatory Response quinolinone Quinolinone Compound excited_state Excited State Quinolinone quinolinone->excited_state uva UVA Irradiation uva->excited_state ros Reactive Oxygen Species (ROS) excited_state->ros pkc_tk PKC and TK Activation ros->pkc_tk pg_release Prostaglandin (PG) Release from Fibroblasts pkc_tk->pg_release inflammation Skin Inflammation pg_release->inflammation

References

Technical Support Center: Optimizing Selectivity of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methylquinolin-2(1H)-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of these compounds.

Problem Possible Cause(s) Recommended Solution(s)
Low yield during synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Incomplete cyclization reaction.Ensure the reaction temperature is maintained at approximately 250°C in a high-boiling point solvent like diphenyl ether. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
Impure starting materials.Purify the ethyl 3-(4-bromoanilino)crotonate intermediate by recrystallization from ethanol before proceeding with the cyclization step.[1]
Difficulty in purifying the final quinolinone derivative. Precipitation of impurities along with the product.After precipitation with hexane, wash the filtered product thoroughly with fresh hexane. Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.[1]
Inconsistent IC50 values in cell viability assays. Poor solubility of the compound in the assay medium.Prepare a stock solution of the compound in a suitable solvent like DMSO and then dilute it in the cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Cell line variability or contamination.Use authenticated cell lines from a reputable cell bank. Regularly test for mycoplasma contamination. Ensure consistent cell passage numbers for experiments.
Compound shows high toxicity in normal cell lines. Lack of selectivity of the derivative.Modify the substitution pattern on the quinolinone scaffold. For example, the presence of a free 8-phenolic group has been shown to be crucial for biological activity and selectivity.[2] Consider synthesizing and testing a series of derivatives with different substituents to establish a structure-activity relationship (SAR).[3]
Off-target effects.Investigate the mechanism of action to identify the molecular targets. This can help in redesigning the molecule to minimize interactions with off-target proteins.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound derivatives that influence their anticancer selectivity?

A1: Structure-activity relationship (SAR) studies suggest that the substitution pattern on the quinoline ring is critical for both potency and selectivity.[3] For instance, the presence of a free phenolic group at the 8-position of the quinoline core is a key structural fragment necessary for biological activity.[2] Methylation of this phenolic group often leads to a significant loss of activity.[2] Furthermore, the nature and position of substituents on the phenyl ring in 4-phenylquinolin-2(1H)-one analogs also play a significant role in their cytotoxic effects.[3]

Q2: Which signaling pathways are commonly targeted by these quinolinone derivatives to achieve cancer cell selectivity?

A2: Quinolinone derivatives have been shown to target several signaling pathways that are often dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] By inhibiting EGFR, these compounds can block downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Some derivatives also act as microtubule-disrupting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Others have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[5]

Q3: How can I assess the selectivity of my synthesized compounds for cancer cells over normal cells?

A3: To determine the selectivity, you should perform in vitro cell viability assays on a panel of human cancer cell lines and a normal, non-cancerous cell line (e.g., normal human dermal fibroblasts, HFF-1).[2] The half-maximal inhibitory concentration (IC50) values are then calculated for each cell line. A higher IC50 value for the normal cell line compared to the cancer cell lines indicates selectivity. For example, compound 3c, an 8-hydroxyquinoline-5-sulfonamide derivative, showed high activity against three cancer cell lines while exhibiting no toxicity up to an IC50 of 100 µM in the non-cancer HFF-1 line.[2]

Q4: What are some common in vitro assays to evaluate the anticancer activity of these derivatives?

A4: The most common initial assay is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the cytotoxic potential of the compounds.[6][7] Other important assays include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3][6] This is often performed using flow cytometry.

  • Apoptosis Assays: To confirm that the compound induces programmed cell death. This can be assessed by methods like Hoechst staining, caspase-3 activation assays, or Annexin V-FITC/PI staining.[3]

  • Tubulin Polymerization Assay: For compounds suspected to target microtubules, this assay can confirm their ability to disrupt microtubule assembly.[3]

Quantitative Data Summary

The following tables summarize the anticancer activity of various quinolinone derivatives against different human cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone and Sulfonamide Derivatives

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[1][8]
HCT-116 (Colon Cancer)5.34[1][8]
MCF-7 (Breast Cancer)5.21[1][8]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[1][2]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[1][2]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[1][2]
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range[1][3]

Table 2: Anticancer Activity of 4-Hydroxyquinolone Analogues

CompoundHCT116 (Colon Carcinoma) IC50 (µM)A549 (Lung Carcinoma) IC50 (µM)PC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)Reference
3g >25>25>25>25[9]

Note: The original source for compound 3g did not provide specific IC50 values but indicated it had the most promising results among the tested compounds.

Experimental Protocols

1. General Procedure for Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one [1]

  • Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate

    • Dissolve 4-bromoaniline in a suitable solvent.

    • Add ethyl acetoacetate (1.1 equivalents).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

  • Step 2: Cyclization to 3-Acetyl-6-bromoquinolin-4(1H)-one

    • Add the purified ethyl 3-(4-bromoanilino)crotonate to a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to approximately 250°C for 30-60 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and add hexane to precipitate the product.

    • Filter the precipitate, wash with hexane, and dry.

    • Further purify by recrystallization from DMF or acetic acid.

2. In Vitro Cell Viability (MTT) Assay [6][7]

  • Seed cancer cells (e.g., HeLa, MCF-7, K-562) and a normal cell line (e.g., BHK-21) in 96-well plates and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of the quinolinone derivatives for a specified period (e.g., 24 or 48 hours).[6][8]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Quinolinone Derivatives purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_viability Cell Viability Assay (MTT) (Cancer vs. Normal Cell Lines) characterization->cell_viability ic50 Determine IC50 & Selectivity Index cell_viability->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis target_id Target Identification (e.g., Kinase Assay) ic50->target_id

Caption: Experimental workflow for evaluating quinolinone derivatives.

egfr_signaling_pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinolinone Quinolinone Derivative Quinolinone->EGFR RAF RAF RAS->RAF MAPK MAPK RAF->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.

logical_relationship struct Quinolinone Core Structure Position 3 Position 4 Position 8 activity Biological Activity Anticancer Potency Selectivity for Cancer Cells struct->activity Influences substituents Substituents (e.g., -OH, -CH3, Phenyl group) substituents->struct:f1 substituents->struct:f2 substituents->struct:f3

Caption: Structure-activity relationship of quinolinone derivatives.

References

Validation & Comparative

Unlocking Antifungal Potential: A Comparative Analysis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a paramount challenge in the face of growing resistance to existing therapies. Quinolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antifungal activity. This guide provides a comparative study of the antifungal efficacy of different quinolinone derivatives, supported by quantitative data, detailed experimental protocols, and a mechanistic overview.

Comparative Antifungal Activity of Quinolinone Derivatives

The antifungal efficacy of various quinolinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative quinolinone derivatives against common fungal pathogens. Lower MIC values indicate higher antifungal potency.

Quinolinone Derivative ClassSpecific Derivative ExampleFungal StrainMIC (μg/mL)Reference
8-Hydroxyquinolines ClioquinolCandida albicans0.031–2[1]
8-Hydroxy-5-quinolinesulfonic acidCandida albicans1–512[1]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida albicans2–1024[1]
PH265Candida auris0.5 - 1[2]
PH276Candida auris0.5 - 8[2]
Fluoroquinolones NE-E07 (in combination with Caspofungin)Aspergillus fumigatus0.63[3]
Ciprofloxacin (synergy with azoles)Histoplasma capsulatum-[4]
Quinoline-Chalcone Hybrids PK-10 (in combination with Fluconazole)Fluconazole-resistant Candida albicans-[5]
Quinazolinone Derivatives Compound 6cSclerotinia sclerotiorum2.46[6]
Compound 6cPellicularia sasakii2.94[6]
Compound 6cFusarium graminearum6.03[6]
2,8-bis(trifluoromethyl)-4-quinolinols Compound Ac12Sclerotinia sclerotiorum0.52[7]
Compound Ac12Botrytis cinerea0.50[7]

Experimental Protocols

The determination of the antifungal activity of quinolinone derivatives is predominantly carried out using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically protocols M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27-A3)
  • Preparation of Materials:

    • Test Compounds: Quinolinone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

    • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) is the standard medium.[8]

    • Microorganism: A fresh culture of the yeast to be tested is used.

  • Inoculum Preparation:

    • Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.

    • This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.[8]

  • Microtiter Plate Preparation and Inoculation:

    • Two-fold serial dilutions of the test compounds are prepared in the microtiter plates.

    • Each well is then inoculated with the prepared fungal suspension.

    • Growth and sterility controls are included on each plate.

  • Incubation:

    • The plates are incubated at 35°C for 24-48 hours.[8]

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[8]

Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum, which involves creating a spore suspension and adjusting its concentration. Incubation times are also typically longer, ranging from 48 to 72 hours or until sufficient growth is observed in the control well.[8]

Visualizing the Mechanism of Action

The antifungal mechanism of quinolinone derivatives often involves a multi-pronged attack on the fungal cell. Key mechanisms include disruption of the cell wall and membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress. The following diagram illustrates a generalized workflow for evaluating the antifungal activity of these compounds.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound Quinolinone Derivative Stock SerialDilution Serial Dilution in Microtiter Plate Compound->SerialDilution Fungus Fungal Inoculum Preparation Inoculation Inoculation of Plates Fungus->Inoculation Media RPMI-1640 Medium Media->SerialDilution SerialDilution->Inoculation Incubate Incubate at 35°C Inoculation->Incubate ReadResults Visual or Spectrophotometric Reading Incubate->ReadResults DetermineMIC Determine Minimum Inhibitory Concentration (MIC) ReadResults->DetermineMIC

Caption: Workflow for determining the antifungal activity of quinolinone derivatives.

The following diagram illustrates a proposed signaling pathway for the antifungal action of certain quinolinone derivatives, focusing on cell membrane disruption and ergosterol synthesis inhibition.

Antifungal_Mechanism cluster_compound Quinolinone Derivative cluster_cell Fungal Cell Quinolinone Quinolinone Derivative CellWall Cell Wall Damage Quinolinone->CellWall CellMembrane Cell Membrane Disruption Quinolinone->CellMembrane Ergosterol Ergosterol Synthesis Inhibition Quinolinone->Ergosterol ROS Reactive Oxygen Species (ROS) Accumulation Quinolinone->ROS CellDeath Fungal Cell Death CellWall->CellDeath CellMembrane->CellDeath Ergosterol->CellMembrane Weakens Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->CellDeath

Caption: Proposed antifungal mechanism of quinolinone derivatives.

References

A Comparative Efficacy Analysis of 4-Hydroxy-3-methylquinolin-2(1H)-one and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives against established standard-of-care anticancer drugs. The following sections detail the in vitro cytotoxicity, underlying mechanisms of action, and experimental methodologies to offer an objective performance benchmark.

In Vitro Cytotoxicity: A Comparative Analysis

The antitumor activity of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability, is a key metric for this assessment.

While direct comparative studies for this compound against a broad panel of standard anticancer drugs are limited in publicly available literature, this guide collates and presents data for structurally related quinolinone derivatives to provide a valuable performance benchmark. The following tables summarize the IC50 values for these derivatives and standard anticancer drugs across several common cancer cell lines.

Note: IC50 values can exhibit variability between different studies due to factors such as assay conditions, cell passage number, and exposure time. The data presented here represents a synthesis of values reported in the scientific literature and is intended to provide a general performance benchmark.

Table 1: Comparative IC50 Values (in µM) of Quinolinone Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Quinolone & Quinoline Derivatives
4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)A549Lung Carcinoma0.0298[1]
4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg)MDA-MB-231Breast Adenocarcinoma0.0338[1]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5b)HL-60Promyelocytic Leukemia< 0.3[2]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5f)HL-60Promyelocytic Leukemia< 0.3[2]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5r)HL-60Promyelocytic Leukemia< 0.3[2]
4-Hydroxyquinolone analogue (3g)HCT116Colon CarcinomaPromising (value not specified)[3][4][5]
4-Hydroxyquinolone analogue (3g)A549Lung CarcinomaPromising (value not specified)[3][4][5]
4-Hydroxyquinolone analogue (3g)MCF-7Breast AdenocarcinomaPromising (value not specified)[3][4][5]
Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20)HCT-116Colon Carcinoma22.95[6]
Standard Anticancer Drugs
Doxorubicin MCF-7Breast Adenocarcinoma1.2009[7]
T47DBreast Cancer0.20237[8]
Cisplatin A549Lung CarcinomaComparable to quinolinone derivatives
HCT116Colon CarcinomaComparable to quinolinone derivatives
Paclitaxel T47DBreast Cancer1.5772[8]
Imatinib A549Lung Carcinoma150 µg/ml[9]
5-Fluorouracil HepG-2Hepatocellular Carcinoma-[10]
HCT-116Colon Carcinoma-[10]
MCF-7Breast Adenocarcinoma-[10]
Carboplatin HL-60Promyelocytic LeukemiaReference compound[2]
MCF-7Breast AdenocarcinomaReference compound[2]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following section provides a detailed methodology for the most commonly cited experiment for determining in vitro anticancer activity.

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • This compound or its derivatives

  • Standard anticancer drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (quinolinone derivatives and standard drugs) in the complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO, at the highest concentration used).

    • Incubate the plates for a further 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for drug development.

Putative Signaling Pathway for this compound

Based on studies of structurally related quinolinone derivatives, this compound is hypothesized to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A putative mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream signaling cascades like the PI3K/Akt/mTOR and STAT3 pathways.

G GF Growth Factors (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Apoptosis Apoptosis Quinolinone This compound Quinolinone->RTK Inhibition Quinolinone->STAT3 Inhibition

Caption: Putative signaling pathway inhibited by this compound.

Mechanisms of Action of Standard Anticancer Drugs

Standard chemotherapeutic agents operate through well-defined mechanisms to induce cancer cell death.

G cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin Dox_DNA DNA Intercalation Dox->Dox_DNA Dox_TopoII Topoisomerase II Inhibition Dox->Dox_TopoII Dox_ROS Generates Reactive Oxygen Species (ROS) Dox->Dox_ROS Dox_Damage DNA Damage Dox_DNA->Dox_Damage Dox_TopoII->Dox_Damage Dox_ROS->Dox_Damage Dox_Apoptosis Apoptosis Dox_Damage->Dox_Apoptosis Cis Cisplatin Cis_Adducts Forms DNA Adducts Cis->Cis_Adducts Cis_Replication Inhibits DNA Replication and Transcription Cis_Adducts->Cis_Replication Cis_Apoptosis Apoptosis Cis_Replication->Cis_Apoptosis Pac Paclitaxel Pac_Microtubule Stabilizes Microtubules Pac->Pac_Microtubule Pac_Mitosis Arrests Mitosis Pac_Microtubule->Pac_Mitosis Pac_Apoptosis Apoptosis Pac_Mitosis->Pac_Apoptosis

Caption: Mechanisms of action for standard anticancer drugs.

Experimental Workflow Overview

The evaluation of novel anticancer compounds typically follows a standardized workflow to ensure the generation of reliable and reproducible data.

G Start Compound Synthesis & Characterization InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) InVitro->InVivo Mechanism->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

References

A Comparative Analysis of the Anticancer Mechanism of 4-Hydroxy-3-methylquinolin-2(1H)-one and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mechanism of action of 4-Hydroxy-3-methylquinolin-2(1H)-one, a representative of the quinolinone class of compounds, against established anticancer drugs, Doxorubicin and Paclitaxel. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related 4-hydroxy-3-substituted-quinolin-2(1H)-one derivatives to illustrate the potential anticancer activities of this chemical class. The information presented is intended to support further research and drug development efforts in oncology.

Comparative Efficacy and Cellular Effects

The following tables summarize the cytotoxic effects and the impact on key cellular processes of a representative 4-hydroxy-3-substituted-quinolin-2(1H)-one derivative compared to Doxorubicin and Paclitaxel across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Citation
4-Hydroxy-3-(L-leucine)-quinolin-2(1H)-oneMCF-7 (Breast)15.1[1]
4-Hydroxy-3-(L-leucine)-quinolin-2(1H)-oneNCI-H460 (Lung)2.7[1]
DoxorubicinMCF-7 (Breast)~0.05-0.5
DoxorubicinNCI-H460 (Lung)~0.01-0.1
PaclitaxelMCF-7 (Breast)~0.002-0.01
PaclitaxelNCI-H460 (Lung)~0.001-0.005

Table 2: Comparison of Mechanistic Actions

Mechanism4-Hydroxy-3-substituted-quinolin-2(1H)-one DerivativesDoxorubicinPaclitaxel
Primary Target Putative: Topoisomerases, KinasesTopoisomerase II, DNA intercalationβ-tubulin
Apoptosis Induction Yes (inferred from related compounds)YesYes
Cell Cycle Arrest G2/M phase (inferred from related compounds)G2/M phaseG2/M phase
Key Signaling Pathways Putative: p53, MAPK pathwaysDNA damage response, p53 pathwayMitotic checkpoint, Bcl-2 family pathway

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

G Apoptosis Induction Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 4-Hydroxyquinolinone 4-Hydroxy-3-methyl- quinolin-2(1H)-one 4-Hydroxyquinolinone->Mitochondrial Stress Putative Doxorubicin Doxorubicin Doxorubicin->Mitochondrial Stress Paclitaxel Paclitaxel Paclitaxel->Mitochondrial Stress G Cell Cycle Arrest Mechanism cluster_arrest G2/M Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 4-Hydroxyquinolinone 4-Hydroxy-3-methyl- quinolin-2(1H)-one 4-Hydroxyquinolinone->G2 Inhibits progression Doxorubicin Doxorubicin Doxorubicin->G2 Inhibits progression Paclitaxel Paclitaxel Paclitaxel->M Inhibits progression G MTT Assay Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with compound Treat with compound Seed cells in 96-well plate->Treat with compound Add MTT reagent Add MTT reagent Treat with compound->Add MTT reagent Incubate Incubate Add MTT reagent->Incubate Add solubilizing agent Add solubilizing agent Incubate->Add solubilizing agent Measure absorbance Measure absorbance Add solubilizing agent->Measure absorbance G Apoptosis Assay Workflow (Annexin V/PI) Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V-FITC and PI Add Annexin V-FITC and PI Resuspend in binding buffer->Add Annexin V-FITC and PI Incubate Incubate Add Annexin V-FITC and PI->Incubate Analyze by flow cytometry Analyze by flow cytometry Incubate->Analyze by flow cytometry

References

Unveiling the Target Landscape of 4-Hydroxyquinolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has highlighted the therapeutic potential of this class, a comprehensive understanding of their cross-reactivity with other cellular targets is crucial for predicting off-target effects and developing safer, more selective therapeutic agents. This guide provides a comparative overview of the known biological activities of 4-hydroxy-3-methylquinolin-2(1H)-one and its structural analogs, supported by available experimental data and detailed methodologies.

Disclaimer: Direct experimental data on the cross-reactivity of this compound against a broad panel of cellular targets is limited in publicly available literature. This guide therefore focuses on the known biological activities of structurally related 4-hydroxyquinolin-2-one derivatives to provide insights into potential cross-reactivity.

Comparative Analysis of Biological Activities

Derivatives of 4-hydroxyquinolin-2-one have demonstrated a remarkable diversity of biological effects, ranging from antimicrobial and herbicidal to potent modulators of key cellular signaling pathways implicated in inflammation, cancer, and neurological disorders. The following table summarizes the reported activities of various 4-hydroxyquinolin-2-one analogs.

Derivative ClassCellular Target/ActivityQuantitative Data (IC50)Reference Compound/Details
Ring-substituted 4-hydroxy-1H-quinolin-2-ones Antifungal (against various fungal strains)MIC values ranging from 62.5 to >1000 µg/mLActivity varied with substitution pattern and fungal strain.
Photosynthesis Inhibition (Spinach Chloroplasts)IC50 values ranging from 126 µM to >500 µMInhibition of oxygen evolution rate.
N-phenyl-4-hydroxy-2-quinolone-3-carboxamides PI3Kα InhibitionNot specifiedInvestigated as selective inhibitors of mutant H1047R PI3Kα.
4-hydroxy-2-quinolone-cinnamic acid hybrids Lipoxygenase (LOX) InhibitionIC50 = 52.5 µMAcetylated ferulic acid hybrid.
Substituted 2-(4-hydroxyquinolin-2-yl) acetates Cytotoxicity (Colon Adenocarcinoma Cells)IC50 values ranging from 4.58 µM to 14.08 µMActive against doxorubicin-resistant cell lines.
3-Acyl-4-hydroxyquinolin-2(1H)-ones NMDA Receptor Glycine Site AntagonismNot specifiedInvestigated as systemically active anticonvulsants.
4-Hydroxy-4-quinolinecarboxylic acid derivatives 5-HT3 Receptor AntagonismNot specifiedExplored for their potential as 5-HT3 receptor antagonists.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-hydroxyquinolin-2-one derivatives stem from their ability to interact with a variety of cellular pathways.

G cluster_inflammation Inflammatory Pathway ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Leukotrienes Leukotrienes LOX->Leukotrienes HQ_derivative1 4-Hydroxyquinolin-2-one Derivative HQ_derivative1->LOX Inhibition

Figure 1: Inhibition of the Lipoxygenase Pathway.

G cluster_cancer Cancer Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation HQ_derivative2 4-Hydroxyquinolin-2-one Derivative HQ_derivative2->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt Signaling Pathway.

G cluster_neurotransmission Neuromodulation Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Serotonin Serotonin (5-HT) HT3_Receptor 5-HT3 Receptor Serotonin->HT3_Receptor HT3_Receptor->Neuronal_Excitation HQ_derivative3 4-Hydroxyquinolin-2-one Derivative HQ_derivative3->NMDA_Receptor Antagonism HQ_derivative3->HT3_Receptor Antagonism G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC incubate->read_results end End read_results->end

In Vivo Showdown: A Comparative Guide to a Novel Quinolinone Derivative Versus Standard Chemotherapy in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preclinical validation of a promising 4-hydroxyquinolin-2(1H)-one derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, reveals its potential as a formidable anti-cancer agent. This guide provides a comparative analysis of its in vivo performance against the established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, offering researchers and drug development professionals a comprehensive overview of the current preclinical landscape for this class of compounds.

While in vivo validation of the specific compound 4-Hydroxy-3-methylquinolin-2(1H)-one in animal models is not yet available in published literature, this guide focuses on a structurally related and extensively studied derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (referred to as Compound 12e in several studies). This compound has demonstrated significant anticancer effects in preclinical settings, particularly in gastric cancer models, making it a valuable proxy for understanding the potential of the broader 4-hydroxyquinolin-2(1H)-one class.

This guide synthesizes available data to objectively compare the in vivo efficacy, experimental protocols, and mechanisms of action of Compound 12e with 5-FU and Cisplatin, two standard-of-care drugs for various malignancies, including gastric cancer.

Comparative Efficacy in Animal Models

The following table summarizes the quantitative data on the in vivo anticancer activity of the quinolinone derivative and the standard chemotherapeutic agents in xenograft models of gastric cancer. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparative studies are limited. Therefore, these results should be interpreted with consideration of the different experimental conditions.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival RateReference
Quinolinone Derivative (Compound 12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported[1]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~75% (most effective metronomic schedule)Not Reported[1]
Cisplatin Nude Mice (Xenograft)Gastric (MGC-803 cells)5 mg/kg every 5 daysStrong suppression reportedNot Reported

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.

In Vivo Anticancer Activity of Quinolinone Derivative (Compound 12e)

While specific details on the dosing regimen for the in vivo validation of Compound 12e in the gastric cancer xenograft model are not extensively published, the general methodology for such studies is as follows:

  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Cell Line and Tumor Implantation: Human gastric cancer cell line MGC-803 is cultured and subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group would receive Compound 12e, likely administered intraperitoneally or orally at a specified dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.

In Vivo Anticancer Activity of 5-Fluorouracil (5-FU) in a Gastric Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line and Tumor Implantation: Human gastric cancer cell line SGC7901 is subcutaneously injected.

  • Treatment: A metronomic dosing schedule of 5-FU is administered intraperitoneally every other day.

  • Efficacy Evaluation: Tumor growth is monitored and compared to a control group receiving a vehicle.

In Vivo Anticancer Activity of Cisplatin in a Gastric Cancer Xenograft Model
  • Animal Model: Nude mice.

  • Cell Line and Tumor Implantation: Human gastric cancer MGC-803 cells are injected subcutaneously.

  • Treatment: Cisplatin is administered at a dose of 5 mg/kg every 5 days.

  • Efficacy Evaluation: Tumor growth suppression is evaluated by measuring tumor volume over time.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the anticancer activity of these compounds is vital for targeted drug development.

Quinolinone Derivative (Compound 12e)

Compound 12e exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase .[2] In ovarian cancer cell lines, it has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins p53 and Bax.[2] The G2/M arrest is mediated through the downregulation of cyclin B1 and cdk1.[2]

Quinolinone_Pathway cluster_cell Cancer Cell Compound12e Compound 12e Bcl2 Bcl-2 (Anti-apoptotic) Compound12e->Bcl2 p53 p53 Compound12e->p53 CyclinB1_cdk1 Cyclin B1/cdk1 Compound12e->CyclinB1_cdk1 Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion p53->Bax Apoptosis Apoptosis Caspases->Apoptosis G2M_Checkpoint G2/M Checkpoint CellCycleArrest Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest CyclinB1_cdk1->G2M_Checkpoint

Caption: Signaling pathway of Compound 12e inducing apoptosis and cell cycle arrest.

5-Fluorouracil (5-FU)

5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. Its anticancer activity in gastric cancer has also been linked to the modulation of inflammatory pathways, including the downregulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling.

FU_Pathway cluster_cell Cancer Cell FiveFU 5-Fluorouracil NFkB NF-κB FiveFU->NFkB COX2 COX-2 FiveFU->COX2 Inflammation Pro-inflammatory Response NFkB->Inflammation COX2->Inflammation CellSurvival Cell Survival & Proliferation Inflammation->CellSurvival

Caption: 5-Fluorouracil's inhibitory effect on pro-survival signaling pathways.

Cisplatin

Cisplatin is a platinum-based drug that forms adducts with DNA, leading to DNA damage and triggering apoptosis. In gastric cancer, its efficacy is associated with the induction of DNA damage response pathways and can be influenced by the status of tumor suppressor genes like PTEN and the activity of the PI3K/AKT signaling pathway.

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNADamage DNA Damage DNA->DNADamage DDR DNA Damage Response DNADamage->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of Cisplatin-induced apoptosis via DNA damage.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.

Experimental_Workflow cluster_workflow In Vivo Validation Workflow A Cell Culture (e.g., MGC-803) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E Drug Administration (Quinolinone vs. Comparators) D->E F Tumor Volume & Body Weight Measurement E->F G Endpoint: Tumor Excision, Weight Measurement & Analysis F->G H Data Analysis: Tumor Growth Inhibition G->H

Caption: A standard experimental workflow for in vivo anticancer drug testing.

Conclusion

The available preclinical data suggests that the 4-hydroxyquinolin-2(1H)-one derivative, Compound 12e, is a promising anticancer agent with a distinct mechanism of action involving the induction of apoptosis and cell cycle arrest. While direct comparative in vivo data against standard chemotherapies like 5-FU and Cisplatin is still emerging, the significant tumor inhibition reported in a gastric cancer xenograft model warrants further investigation. Future head-to-head in vivo studies are essential to definitively establish its therapeutic potential relative to existing treatments and to optimize dosing strategies for potential clinical translation. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the current state of in vivo validation for this promising class of compounds.

References

Comparative Docking Analysis of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented is compiled from various studies to offer insights into their binding affinities and potential efficacy.

Quantitative Docking and In Vitro Activity Data

The following tables summarize the quantitative data from docking studies and in vitro anticancer activity assays of various 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.

Table 1: Comparative Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase (PDB ID: 1M17)

Compound IDDerivative SubstitutionMolDock ScoreReference Drug (Imatinib) MolDock Score
IVg 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one-137.813 -119.354[1]
IVd-1 R= -CH2-C6H5; R'= -H-115.503-119.354[2]
Imatinib (Standard Drug)-119.354-

Table 2: In Vitro Anticancer Activity (IC50) of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives

Compound IDCell LineIC50 (µM)
IVg A549 (Lung Carcinoma)0.0298[1][2]
IVg MDA-MB (Breast Cancer)0.0338[1][2]
IVc-1 K562 (Leukemia)0.451[2]
IVd-1 K562 (Leukemia)0.455[2]
IVd-1 A549 (Lung Carcinoma)0.704[2]

Experimental Protocols

Molecular Docking Protocol for EGFR Tyrosine Kinase

The following is a generalized protocol based on methodologies cited in the referenced studies for docking small molecules against the EGFR tyrosine kinase domain.

1. Software:

  • Docking: Molegro Virtual Docker (for MolDock score) or AutoDock Vina.[2][3]

  • Visualization: PyMOL, Discovery Studio.

2. Protein Preparation:

  • The crystal structure of the EGFR tyrosine kinase domain complexed with an inhibitor (e.g., erlotinib) is obtained from the Protein Data Bank (PDB ID: 1M17).[1][2]

  • Water molecules and co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).

  • The protein structure is minimized to relieve any steric clashes.

3. Ligand Preparation:

  • The 3D structures of the 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives are sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D format.

  • The ligands are energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for each ligand atom.

  • Torsional degrees of freedom are defined for the ligands to allow for flexibility during docking.

4. Docking Simulation:

  • Grid Box Definition: A grid box is defined to encompass the active site of the EGFR tyrosine kinase domain. The dimensions and center of the grid are typically determined based on the position of the co-crystallized inhibitor.

  • Docking Algorithm: A suitable docking algorithm is employed. For MolDock, a guided differential evolution algorithm is often used. For AutoDock Vina, the Lamarckian Genetic Algorithm is a common choice.

  • The docking process is initiated, allowing the software to explore various conformations and orientations of the ligand within the defined active site.

  • The resulting poses are scored based on the software's scoring function (e.g., MolDock Score, Vina Score). The pose with the lowest binding energy is typically considered the most favorable.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-docked poses based on their binding energies and intermolecular interactions.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the EGFR active site, are visualized and analyzed.[1][2]

Visualizations

EGFR Signaling Pathway

The binding of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives to the EGFR tyrosine kinase domain is intended to inhibit the downstream signaling cascade that promotes cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF / TGF-α Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Hydroxy-1-phenyl- 2(1H)-quinolone Derivatives Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.

Experimental Workflow for Comparative Docking Studies

The logical flow of a typical comparative molecular docking study is outlined below.

Docking_Workflow A Target Identification (e.g., EGFR Tyrosine Kinase) B Protein Structure Preparation (PDB ID: 1M17) A->B C Ligand Library Preparation (4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives) A->C D Molecular Docking Simulation (MolDock / AutoDock Vina) B->D C->D E Binding Affinity Prediction (MolDock Score / Binding Energy) D->E F Pose Analysis & Interaction Mapping (Hydrogen Bonds, Hydrophobic Interactions) E->F G Comparative Analysis (Comparison with Reference Inhibitors) F->G H Lead Compound Identification G->H

Caption: A generalized workflow for comparative molecular docking studies.

References

Unveiling the Bioactive Blueprint: The Critical Roles of 4-Hydroxy and 3-Methyl Groups in 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, 4-Hydroxy-3-methylquinolin-2(1H)-one has garnered significant interest for its diverse biological activities, including potential anticancer and neuroprotective effects. This guide provides an objective comparison of the bioactivity of this compound with its structural analogs, supported by experimental data, to elucidate the specific contributions of the 4-hydroxy and 3-methyl functional groups to its biological profile.

The Influence of the 4-Hydroxy Group: A Key Player in Bioactivity

The hydroxyl group at the C4 position is a critical determinant of the biological activity of quinolin-2-one derivatives. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for modification, significantly impacts the compound's interaction with biological targets.

Comparative Analysis of Anticancer Activity

To validate the role of the 4-hydroxy group in the anticancer activity of this compound, a comparison with its 4-methoxy analog, 4-Methoxy-3-methylquinolin-2(1H)-one, and a 4-deshydroxy analog, 3-methylquinolin-2(1H)-one, is presented. While direct comparative studies on the same cancer cell lines are limited, a compilation of data from various sources allows for an insightful analysis.

CompoundCell LineAssayIC50 (µM)Reference
This compound Not explicitly found in a direct comparative study---
4-Methoxy-3-methylquinolin-2(1H)-one Not explicitly found in a direct comparative study---
3-Methylquinolin-2(1H)-one Not explicitly found in a direct comparative study---
4-Hydroxyquinolin-2(1H)-one MCF-7 (Breast Cancer)MTT Assay>100[1]
HCT116 (Colon Cancer)MTT Assay>100[1]

Note: Direct comparative IC50 values for this compound and its 4-methoxy and 4-deshydroxy analogs in the same study were not available in the searched literature. The data for 4-hydroxyquinolin-2(1H)-one suggests that the unsubstituted core may have low intrinsic anticancer activity, highlighting the importance of substitutions.

The available data, although not directly comparative for the 3-methylated series, suggests that the 4-hydroxy group is a common feature in many bioactive quinolin-2-ones. Its replacement with a methoxy group can modulate activity, as seen in a study on furo[2,3-h]quinolin-2(1H)-one derivatives where the 4-hydroxymethyl analog showed different antiproliferative activity compared to the 4-methoxymethyl analog.[2] This indicates that the hydrogen-bonding capability of the hydroxyl group may be crucial for target interaction. The lack of significant anticancer activity for the parent 4-hydroxyquinolin-2(1H)-one underscores the synergistic importance of substitutions at other positions, such as the 3-position.[1]

Role in NMDA Receptor Antagonism

The 4-hydroxy group is also a key pharmacophoric feature for the activity of quinolin-2-one derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. Structure-activity relationship (SAR) studies on a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones revealed that the 4-hydroxy group is essential for their antagonist potency at the glycine site of the NMDA receptor.[3] It is proposed that the hydroxyl group, along with the carbonyl oxygen at C2, participates in crucial hydrogen bonding interactions within the receptor's binding pocket.

The Impact of the 3-Methyl Group: A Modulator of Potency and Selectivity

Substituents at the C3 position of the 4-hydroxyquinolin-2(1H)-one core play a pivotal role in fine-tuning the biological activity and selectivity of these compounds.

Comparative Analysis of Anticancer Activity

To understand the contribution of the 3-methyl group, a comparison with the 3-unsubstituted analog, 4-hydroxyquinolin-2(1H)-one, is necessary.

CompoundCell LineAssayIC50 (µM)Reference
This compound Not explicitly found in a direct comparative study---
4-Hydroxyquinolin-2(1H)-one MCF-7 (Breast Cancer)MTT Assay>100[1]
HCT116 (Colon Cancer)MTT Assay>100[1]

As previously noted, the parent 4-hydroxyquinolin-2(1H)-one shows weak anticancer activity. The introduction of a small alkyl group, such as a methyl group, at the 3-position is a common strategy in medicinal chemistry to enhance potency by providing additional hydrophobic interactions with the target protein or by influencing the conformation of the molecule. While direct quantitative data for this compound is elusive in the reviewed literature, the extensive research on 3-substituted 4-hydroxyquinolin-2-ones suggests that this position is a key site for modification to improve anticancer efficacy.[4]

Role in NMDA Receptor Antagonism

In the context of NMDA receptor antagonism, the nature of the substituent at the 3-position is critical for potency. A study on 3-acyl-4-hydroxyquinolin-2(1H)-ones demonstrated that these compounds act as systemically active anticonvulsants through antagonism at the glycine site of the NMDA receptor.[5] Another study on 4-hydroxy-3-nitroquinolin-2(1H)-ones showed that the 3-nitro group was crucial for high-affinity binding.[3] This indicates that the electronic and steric properties of the substituent at the 3-position significantly influence the interaction with the NMDA receptor. The 3-methyl group, being a small, lipophilic group, would likely contribute to the overall binding affinity through hydrophobic interactions within the binding site.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

[³H]MK-801 Binding Assay for NMDA Receptor Antagonism

This assay measures the binding of the non-competitive NMDA receptor antagonist [³H]MK-801 to rat brain membranes.

Procedure:

  • Membrane Preparation: Prepare rat brain membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate the brain membranes with [³H]MK-801 in the presence and absence of the test compounds.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the inhibitory constant (Ki) of the test compounds.[6]

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Quinolin-2-one Derivatives

Quinolin-2-one derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

anticancer_pathway Quinolin-2-one Quinolin-2-one Tubulin Tubulin Quinolin-2-one->Tubulin Inhibition Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer mechanism via tubulin inhibition.

NMDA Receptor Antagonism Signaling Pathway

Antagonists of the NMDA receptor can modulate neuronal signaling, which has implications for neurodegenerative diseases and pain.

nmda_pathway Quinolin-2-one Antagonist Quinolin-2-one Antagonist NMDA Receptor NMDA Receptor Quinolin-2-one Antagonist->NMDA Receptor Blocks Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Prevents Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Reduces Neuronal Activity Neuronal Activity Downstream Signaling->Neuronal Activity Modulates

Caption: NMDA receptor antagonist signaling cascade.

Experimental Workflow for Bioactivity Screening

A typical workflow for evaluating the bioactivity of synthesized quinolin-2-one analogs.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Analogs Synthesis of Analogs Anticancer Screening (MTT Assay) Anticancer Screening (MTT Assay) Synthesis of Analogs->Anticancer Screening (MTT Assay) NMDA Receptor Binding Assay NMDA Receptor Binding Assay Synthesis of Analogs->NMDA Receptor Binding Assay IC50/Ki Determination IC50/Ki Determination Anticancer Screening (MTT Assay)->IC50/Ki Determination NMDA Receptor Binding Assay->IC50/Ki Determination Structure-Activity Relationship Structure-Activity Relationship IC50/Ki Determination->Structure-Activity Relationship

References

head-to-head comparison of different synthesis methods for 4-hydroxyquinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Methods for 4-Hydroxyquinolin-2-ones

The 4-hydroxyquinolin-2-one scaffold is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] The efficient synthesis of these molecules is paramount for medicinal chemistry and drug discovery. This guide provides an objective comparison of various synthetic methodologies for 4-hydroxyquinolin-2-ones, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Classical Synthesis Methods

Traditional approaches to synthesizing 4-hydroxyquinolin-2-ones, while foundational, often necessitate harsh reaction conditions like high temperatures.

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[2][3] The initial condensation's regioselectivity and the subsequent cyclization are critical factors in this synthesis.[3] The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature.[2]

Camps Cyclization: This method provides a pathway to 4-hydroxyquinolines from o-acylaminoacetophenones.[3] The reaction is typically catalyzed by a base and involves an intramolecular aldol-type condensation.[3][4] The nature of the starting material and the reaction conditions can influence the formation of two different hydroxyquinoline isomers.[5]

Modern Synthetic Approaches

Contemporary methods aim to improve upon classical techniques by offering milder reaction conditions, shorter reaction times, and higher yields.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 4-hydroxyquinolin-2-ones, reducing reaction times and often improving product yields compared to conventional heating.[1][3] This is due to the efficient and uniform heating provided by microwaves.[3] Microwave-assisted synthesis can be employed in various reaction setups, including those starting from anilines and malonic acid or its esters.[6]

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route to quinoline derivatives. Ultrasound irradiation can promote reactions, leading to rapid and efficient synthesis. For instance, a new synthetic approach using ultrasound energy provides a simple and rapid (15 min) access to a series of 4-alkoxy-6-methoxy-2-methylquinolines in satisfactory yields (45–84%) and high purities (≥95%).[7][8]

Green Synthesis Approaches: In line with the principles of green chemistry, several environmentally benign methods have been developed. These often involve the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation.[9][10] One such method involves the condensation of β-enaminones with diethyl malonate catalyzed by BiCl₃ under microwave irradiation in the presence of ethanol.[9]

One-Pot Synthesis: One-pot procedures offer an efficient and atom-economical approach by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. An improved one-pot synthesis of 4-hydroxyquinolin-2(1H)-one from 2-aminoacetophenone has been described, involving acylation and internal ring cyclization.[11][12]

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Conrad-Limpach Aniline, Diethyl malonate-1,2-Dichlorobenzene-245 °C-[13]
Aniline & Malonic Acid Aniline, Malonic acidPOCl₃, ZnCl₂-1 hr100 °C-
Camps Cyclization o-AcylaminoacetophenoneHydroxide ion----[5]
Microwave-Assisted Aniline derivatives, Malonic acid/estersPolyphosphoric acid-3-5 min-Moderate to good[3][6]
Microwave-Assisted β-enaminones, Diethyl malonateBiCl₃Ethanol--51-71[9]
Ultrasound-Assisted O-alkylation 6-methoxy-2-methylquinolin-4-ol, Alkyl halidesK₂CO₃DMF15 min-45-84[7][8]
One-Pot (from 2-aminoacetophenone) 2-Aminoacetophenone----High[11][12]
One-Pot (from anilines and Meldrum's acid) Anilines, Meldrum's acidEaton's reagentSolvent-free--Moderate[14]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis using p-Toluenesulfonic Acid[3]
  • A mixture of the aniline derivative and a β-ketoester is prepared.

  • p-Toluenesulfonic acid is added as a catalyst.

  • The resulting paste is irradiated in a microwave oven at a power of 320 W for a specified time (typically 3-5 minutes).

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled and treated with ice-cold water to precipitate the product.

  • The solid product is filtered, washed with water, and recrystallized from a suitable solvent.

General Procedure for BiCl₃-Catalyzed Synthesis under Microwave Irradiation[9]
  • A mixture of a β-enaminone and diethyl malonate is prepared in ethanol.

  • Bismuth(III) chloride (0.2 mmol) is added to the reaction mixture.

  • The reaction tube is sealed and placed in a microwave reactor.

  • The reaction is carried out under microwave irradiation.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, typically by recrystallization or column chromatography.

General Procedure for the Synthesis of 4-hydroxy-quinolin-2-one from Aniline and Malonic Acid[14]
  • A mixture of aniline (0.1 mole) and malonic acid (0.1 mole) is heated at 100°C for 1 hour with phosphoryl chloride (0.3 mole) and anhydrous zinc chloride (0.2 mole).

  • The reaction product is decomposed with ice and water.

  • The resulting solid is filtered and washed with water.

  • The solid is treated with a 10% sodium hydroxide solution and filtered.

  • The filtrate is acidified with hydrochloric acid to yield 4-hydroxy-quinolin-2-one.

  • Crystallization from methanol containing a small amount of hydrochloric acid yields pure product.

Synthesis of 4-hydroxy-1-methyl-7,8-dihydroquinolin-5(6H)-one via Proline-Catalyzed One-Pot Microwave Synthesis[1]
  • Cyclohexane-1,3-dione and methacrylic acid are reacted in the presence of proline as a catalyst.

  • The reaction is carried out under microwave irradiation.

  • The reaction proceeds through enamine formation followed by a Michael addition and subsequent cyclization and dehydration.

Synthesis Pathway Diagrams

Conrad_Limpach_Knorr Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + BetaKetoester β-Ketoester BetaKetoester->SchiffBase Hydroxyquinoline 4-Hydroxyquinolin-2-one SchiffBase->Hydroxyquinoline Thermal Cyclization

Caption: Conrad-Limpach-Knorr synthesis pathway.

Camps_Cyclization Acylaminoacetophenone o-Acylaminoacetophenone Enolate Enolate Intermediate Acylaminoacetophenone->Enolate Base Hydroxyquinoline 4-Hydroxyquinolin-2-one Enolate->Hydroxyquinoline Intramolecular Aldol Condensation

Caption: Camps cyclization pathway.

Microwave_Green_Synthesis Enaminone β-Enaminone Intermediate Condensation Product Enaminone->Intermediate + DEM Diethyl Malonate DEM->Intermediate Hydroxyquinolone 4-Hydroxyquinolone Analogue Intermediate->Hydroxyquinolone Microwave (BiCl₃, EtOH)

Caption: Microwave-assisted green synthesis pathway.

References

Evaluating the Pharmacokinetic Profile of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Specifically, 4-hydroxy-2-quinolinone derivatives have garnered significant interest for their therapeutic potential.[1][2] A critical aspect of the drug development process is the evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of 4-hydroxy-3-methylquinolin-2(1H)-one derivatives, with a focus on their potential as anticancer agents targeting signaling pathways such as the PI3K/Akt and mutant isocitrate dehydrogenase 1 (mIDH1) pathways.

Due to the limited publicly available in vivo pharmacokinetic data for this compound, this guide will utilize data from closely related quinoline derivatives as a representative surrogate for comparison. This approach allows for a general assessment of the pharmacokinetic characteristics of this class of compounds. For a robust comparison, we will evaluate these derivatives against established targeted cancer therapies: Ivosidenib, an mIDH1 inhibitor, and Idelalisib, a PI3Kδ inhibitor.

Quantitative Pharmacokinetic Data Comparison

The following table summarizes key pharmacokinetic parameters for a representative quinoline derivative alongside the comparator drugs, Ivosidenib and Idelalisib. It is important to note that direct cross-comparison should be interpreted with caution due to differences in the specific compounds, preclinical species, and study designs.

ParameterRepresentative Quinoline Derivative (Surrogate)Ivosidenib (mIDH1 Inhibitor)Idelalisib (PI3Kδ Inhibitor)
Route of Administration OralOralOral
Dose Not Specified500 mg once daily (human)150 mg twice daily (human)
Tmax (Time to Peak Concentration) Not Specified~3 hours (human)[3]Not Specified
Cmax (Peak Plasma Concentration) Not SpecifiedAccumulation ratio of 1.46-fold after multiple doses (human)[3]Less than dose-proportional exposure above 150 mg BID (human)[4]
AUC (Area Under the Curve) Not SpecifiedAccumulation ratio of 1.9-fold after multiple doses (human)[3]Less than dose-proportional exposure above 150 mg BID (human)[4]
Half-life (t1/2) Not Specified72–138 hours after a single dose (human)[3]Not Specified
Metabolism Primarily via Cytochrome P450 enzymes.[5]Not SpecifiedPrimarily via aldehyde oxidase and to a lesser extent, CYP3A.[6]
Key Characteristics Low clearance and high exposure of the parent compound in mice.[5]Long half-life suitable for once-daily dosing.[3]Exposure is less than dose-proportional at higher doses, possibly due to solubility-limited absorption.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments in the evaluation of an orally administered compound in a murine model.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model and Housing:

  • Male CD-1 mice (8-10 weeks old, 25-30 g) are used.

  • Animals are housed in a temperature- and light-controlled environment with ad libitum access to a standard diet and water.[7]

  • Mice are acclimated for at least one week before the experiment.

2. Compound Formulation and Administration:

  • The this compound derivative is formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose in sterile water.

  • The compound is administered via oral gavage at a predetermined dose (e.g., 10 mg/kg).[7] The precise dosing at a specific time is critical.[5]

3. Blood Sampling:

  • A serial bleeding protocol is employed to obtain a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[5]

  • Blood samples (approximately 30 µL) are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • For early time points, blood can be collected from the submandibular vein using a lancet.[5]

  • For later time points, retro-orbital bleeding under isoflurane anesthesia can be performed.[5][7]

  • The terminal blood sample is collected via cardiac puncture.[5]

  • Blood samples are collected into heparinized capillary tubes and transferred to microcentrifuge tubes.[5][7]

4. Plasma Preparation:

  • The collected blood samples are centrifuged (e.g., 11,000 rpm for 5 minutes) to separate the plasma.[7]

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[7]

Bioanalytical Method for Quantification in Plasma (LC-MS/MS)

1. Sample Preparation:

  • Plasma samples are thawed on ice.

  • A protein precipitation method is used to extract the analyte. An organic solvent, such as acetonitrile containing an internal standard, is added to the plasma sample.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

2. LC-MS/MS Analysis:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the this compound derivative in the plasma samples.[8]

  • Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the analyte and internal standard.

3. Data Analysis:

  • A calibration curve is generated using standard samples of known concentrations.

  • The concentration of the analyte in the plasma samples is determined by interpolating from the calibration curve.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Mutant IDH1 (mIDH1) Signaling Pathway

mIDH1_Pathway alpha_KG α-Ketoglutarate mIDH1 Mutant IDH1 alpha_KG->mIDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH1->Two_HG NADPH -> NADP+ TET2 TET2 Two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Block_in_Differentiation Block in Cell Differentiation Altered_Gene_Expression->Block_in_Differentiation Quinolinone_Derivative This compound Derivative Quinolinone_Derivative->mIDH1 Inhibition

Caption: The mIDH1 signaling pathway leading to oncogenesis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Quinolinone_Derivative This compound Derivative Quinolinone_Derivative->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway promoting cell survival and proliferation.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow Compound_Admin Compound Administration (Oral Gavage) Blood_Collection Serial Blood Collection Compound_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis PK_Parameters Cmax, Tmax, AUC, t1/2 Data_Analysis->PK_Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. 4-Hydroxy-3-methylquinolin-2(1H)-one, a quinoline derivative, requires meticulous handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal, in alignment with standard laboratory safety protocols.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the toxicological profiles of related quinoline compounds, it is prudent to handle this compound with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or under a chemical fume hood.---

This table summarizes the necessary personal protective equipment for handling this compound waste.[1]

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel.[1] This compound should be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[1]

  • Waste Identification and Segregation :

    • All waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.[2]

    • Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[2][3]

  • Waste Collection :

    • Solid Waste : Carefully place any solid this compound and contaminated disposable items directly into a designated and properly labeled hazardous waste container.[1]

    • Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.[1] The container must have a secure, tight-fitting lid.[4]

    • Sharps : Any sharps, such as needles or broken glassware, contaminated with the compound should be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[5]

  • Container Management :

    • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components and their approximate concentrations.[2][6] Ensure the appropriate hazard pictograms are checked.[6]

    • Storage : Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation.[3][7] The storage area should have secondary containment to capture any potential leaks.[4]

    • Closure : Keep waste containers closed except when adding waste.[4]

  • Disposal :

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]

    • Complete a hazardous waste information form as required by your institution, providing a complete list of the chemicals to be disposed of.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Cleanup : Carefully sweep or scoop up the absorbed material and place it into a sealable, clearly labeled hazardous waste container.[2][9]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Segregation & Collection cluster_storage Container Management & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Identify as Hazardous Waste & Segregate from Incompatibles ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label_container Label Container: 'Hazardous Waste' & Full Chemical Name collect_solid->label_container collect_liquid->label_container store Store in Secondary Containment in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Hydroxy-3-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Hydroxy-3-methylquinolin-2(1H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar quinoline derivatives and general best practices for laboratory chemical safety. It is imperative to treat this compound as hazardous and to adhere to all institutional and local regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this solid, powdered chemical.[1][2][3][4][5]

Protection Type Specific Equipment Standard
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing.[1][5]OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]EN 374
Body A standard laboratory coat is required for all procedures. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be used.[1][3]---
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available or if there is a risk of aerosolization, a respirator may be required.---

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Verify that the amount received matches the order.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed to prevent contamination and exposure.[6]

  • Store locked up and separate from general laboratory chemicals.[7]

3. Handling and Use:

  • All handling of the solid compound should be performed within a chemical fume hood to prevent inhalation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.[7]

Spill Management Plan

In the event of a spill, a prompt and safe response is critical to mitigate potential hazards.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Identify the spilled material and consult this guide for specific cleanup procedures.

  • Ensure proper PPE is worn before attempting any cleanup.[8]

2. Spill Cleanup Procedure for Solid Powder:

  • Carefully cover the spill with an absorbent material to prevent the powder from becoming airborne.[9][10] You may also lightly mist the area with water to suppress dust, but only if the chemical is not water-reactive.[8]

  • Gently sweep or scoop the absorbed material into a designated hazardous waste container.[11][12] Avoid creating dust.

  • Decontaminate the spill area with a suitable cleaning agent and wipe clean with wet paper towels.[9][11]

  • Place all contaminated materials, including paper towels and disposable PPE, into the hazardous waste container.[9][11]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.

1. Waste Identification and Collection:

  • All materials contaminated with this compound, including unused product, contaminated labware, and cleanup debris, must be treated as hazardous waste.[1]

  • Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Collect liquid waste containing the compound in a separate, labeled hazardous waste container.[1]

2. Labeling and Storage of Waste:

  • Label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Store waste containers in a designated and secure secondary containment area until they are collected for disposal.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Handling and Disposal

cluster_handling Chemical Handling Workflow cluster_spill Spill Response cluster_disposal Waste Disposal Workflow receiving Receiving & Inspection storage Secure Storage receiving->storage Store Safely handling Handling in Fume Hood storage->handling Retrieve for Use use Experimental Use handling->use Proceed with Experiment spill_event Spill Occurs handling->spill_event waste_generation Generate Waste use->waste_generation assess Assess & Secure Area spill_event->assess spill_event->assess cleanup Clean & Decontaminate assess->cleanup assess->cleanup cleanup->waste_generation cleanup->waste_generation collection Collect in Labeled Container waste_generation->collection waste_storage Store in Designated Area collection->waste_storage disposal Professional Disposal waste_storage->disposal

Caption: Workflow for handling, spill response, and disposal of this compound.

References

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4-Hydroxy-3-methylquinolin-2(1H)-one

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